1-Chloroethyl Isopropyl Carbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloroethyl propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTPAIJDVFQPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472769 | |
| Record name | 1-Chloroethyl 1-methylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98298-66-9 | |
| Record name | 1-Chloroethyl 1-methylethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98298-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloroethyl 1-methylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, 1-chloroethyl 1-methylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloroethyl Isopropyl Carbonate
CAS Number: 98298-66-9
This technical guide provides a comprehensive overview of 1-Chloroethyl Isopropyl Carbonate, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a clear, colorless to almost colorless liquid.[1] It is soluble in common organic solvents such as toluene, acetone, and THF, but not in water.[2] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₃ | [2][3] |
| Molecular Weight | 166.6 g/mol | [3][4] |
| CAS Number | 98298-66-9 | [1][3] |
| EC Number | 424-590-8 | [2] |
| Appearance | Clear liquid | [2] |
| Color | Colorless to Almost colorless | [1] |
| Density (20 °C) | 1.085 g/cm³ | [2] |
| Predicted Density | 1.113±0.06 g/cm³ | [1] |
| Specific Gravity | 1.09 | [5][6] |
| Boiling Point | 170 °C / 105 Pa | [2] |
| Melting Point | -80 °C | [2] |
| Flash Point | 59 °C | [2] |
| Refractive Index | 1.4110-1.4150 | [1] |
| Purity (GC) | ≥ 98.5 % | [2] |
| Water Content | ≤ 0.10% | [2] |
Synthesis and Mechanism
The primary application of this compound is as an intermediate in the synthesis of the antibiotic Cefpodoxime (B17579) Proxetil.[1][3][7] It is also used as a reagent for removing benzyl (B1604629) protecting groups in organic synthesis.[1]
Logical Relationship: Role in Cefpodoxime Proxetil Synthesis
The synthesis of Cefpodoxime Proxetil involves the reaction of cefpodoxime acid with 1-iodoethyl isopropyl carbonate.[7] this compound serves as the immediate precursor to the iodo-derivative.[7] The chloro group is converted to an iodo group, which is a better leaving group, facilitating the subsequent esterification reaction.
Experimental Protocols
Synthesis of this compound
This protocol is based on the method described in the Open Reaction Database.[4]
Materials:
-
2-Propanol (Isopropyl alcohol)
-
1-Chloroethyl chloroformate
-
Ethyl acetate
-
Brine
-
Sodium sulfate
-
Dry ice/acetone bath
Procedure:
-
Pre-cool a solution of 2-propanol (2.66 mL, 34.97 mmol) and pyridine (3.39 mL, 41.96 mmol) in a dry-ice/acetone bath.[1][4]
-
Slowly add 1-chloroethyl chloroformate to the cooled solution.[1][4]
-
Allow the resulting mixture to slowly warm to 25 °C overnight with stirring.[1][4]
-
Concentrate the filtrate under reduced pressure to yield this compound as a pink/orange oil (5.11 g, 88% yield).[1][4]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[8][9] It causes skin irritation and may cause an allergic skin reaction.[8] It also causes serious eye irritation and may cause respiratory irritation.[8] It is suspected of causing genetic defects.[8]
Precautionary Measures:
-
Handle in a well-ventilated place.[8]
-
Wear suitable protective clothing, gloves, and eye/face protection.[8][10]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[8]
-
Use non-sparking tools.[8]
-
Store in a well-ventilated place and keep the container tightly closed.[8]
In case of contact with skin, wash with plenty of water.[10] If inhaled, move the person to fresh air.[10] In case of eye contact, rinse cautiously with water for several minutes.[8]
Applications
The primary use of this compound is as a synthesis intermediate for pharmaceuticals and fine chemicals.[2][11] Its main application is in the production of Cefpodoxime Proxetil, a third-generation cephalosporin (B10832234) antibiotic.[1][3][7] It is also utilized in the agrochemical industry for the development of crop protection agents and in organic synthesis as a carbonylating or protecting agent.[11] Additionally, it finds use in the research and development of new polymers and coatings.[11]
References
- 1. This compound | 98298-66-9 [chemicalbook.com]
- 2. framochem.com [framochem.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. labproinc.com [labproinc.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. oaji.net [oaji.net]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. capotchem.com [capotchem.com]
- 11. This compound [anshulchemicals.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroethyl Isopropyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Chloroethyl Isopropyl Carbonate. The information is presented to support research, development, and quality control activities involving this key chemical intermediate.
Core Physicochemical Data
This compound is a clear, colorless to pale yellow liquid.[1] It is a crucial intermediate in the synthesis of various pharmaceutical and fine chemicals.[2][3] A summary of its key quantitative physicochemical properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C6H11ClO3 | [2][3] |
| Molecular Weight | 166.60 g/mol | [1][4] |
| Boiling Point | 70 °C at 15 mmHg (20 hPa) | [5] |
| 170 °C at 105 Pa | [2] | |
| Melting Point | -80 °C | [2] |
| Density | 1.085 g/cm³ at 20 °C | [2] |
| 1.09 g/cm³ | [1] | |
| 1.15 g/cm³ (relative density) | [5] | |
| Solubility | Not soluble in water. Soluble in common organic solvents such as toluene, acetone, and THF. | [2] |
| Flash Point | 59 °C (closed cup) | [2] |
| Refractive Index | 1.41 | [1] |
| Purity | ≥ 98.0% (GC) | [1] |
| CAS Number | 98298-66-9 | [1][2] |
Synthesis and Experimental Protocols
Synthesis of this compound[8][9]
The synthesis involves the reaction of 2-propanol with 1-chloroethyl chloroformate in the presence of pyridine (B92270).
Materials:
-
2-Propanol (Isopropyl alcohol)
-
Pyridine
-
1-Chloroethyl chloroformate
-
Dry ice/acetone bath
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate
Procedure:
-
A solution of 2-propanol (2.66 mL, 34.97 mmol) and pyridine (3.39 mL, 41.96 mmol) is prepared and pre-cooled in a dry-ice/acetone bath.
-
1-Chloroethyl chloroformate is slowly added to the cooled solution.
-
The resulting mixture is allowed to slowly warm to 25°C overnight with continuous stirring.
-
The mixture is then concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate.
-
The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a pink/orange oil (5.11 g, 88% yield).
Determination of Boiling Point (Capillary Method)[10][11][12]
The boiling point is determined experimentally using a Thiele tube or a suitable heating block.
Apparatus:
-
Thiele tube or melting point apparatus with boiling point determination accessory
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube (fusion tube)
-
Heating mantle or Bunsen burner
Procedure:
-
A small amount of this compound is placed in the fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is heated slowly and uniformly in a Thiele tube or heating block.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point of the liquid.[8]
Determination of Melting Point (Capillary Method)[13][14][15][16][17]
Given the very low melting point of this compound (-80 °C), this procedure would require a specialized low-temperature apparatus. The general principle remains the same.
Apparatus:
-
Low-temperature melting point apparatus
-
Capillary tubes
-
Low-temperature thermometer or probe
Procedure:
-
A small amount of the solidified sample is introduced into a capillary tube.
-
The capillary tube is placed in the cooling block of the low-temperature melting point apparatus.
-
The sample is cooled until completely frozen.
-
The temperature is then slowly increased at a controlled rate (e.g., 1-2°C per minute) when approaching the expected melting point.[9]
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting range.
Determination of Density (Pycnometer Method)[18][19][20][21][22]
A pycnometer is used for the precise determination of the density of a liquid.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper with a capillary hole is inserted, and any excess liquid is wiped off.
-
The filled pycnometer is weighed.
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.
-
The filled pycnometer with the reference liquid is weighed.
-
The density of this compound is calculated using the masses and the known density of the reference liquid.
Determination of Solubility[23][24][25][26]
A qualitative and semi-quantitative assessment of solubility can be performed.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
Qualitative Assessment: A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 3 mL of water, toluene, acetone, THF). The mixture is agitated using a vortex mixer. The miscibility or formation of a single phase is observed.
-
Semi-Quantitative Assessment: If the compound is soluble, further additions of the solute are made in known increments until saturation is reached (i.e., the point at which no more solute dissolves). The solubility can then be expressed in terms of g/100 mL or mol/L.
Determination of Flash Point (Pensky-Martens Closed-Cup Method)[27][28][29][30][31]
The flash point is determined using a closed-cup tester to assess the flammability hazard.
Apparatus:
-
Pensky-Martens closed-cup flash point tester
-
Thermometer
-
Ignition source (gas flame or electric igniter)
Procedure:
-
The test cup of the Pensky-Martens apparatus is filled with this compound to the specified level.
-
The lid is closed, and the sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the stirring is stopped, and an ignition source is applied to the opening in the cup lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[10]
Spectral Data
While specific spectral data for this compound is not publicly available in comprehensive databases, it can be obtained from various chemical suppliers upon request.[11][12] Analysis of this data would provide crucial information for structural elucidation and quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would provide information on the number and types of protons and their connectivity in the molecule.
-
¹³C NMR would show the number of unique carbon atoms and their chemical environments.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the C=O of the carbonate and the C-Cl bond.
-
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound.
Caption: Synthesis and key properties of this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. framochem.com [framochem.com]
- 3. This compound [anshulchemicals.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. pyyili.com [pyyili.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. This compound | 98298-66-9 [chemicalbook.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]
- 11. 98298-66-9 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 12. spectrabase.com [spectrabase.com]
1-Chloroethyl Isopropyl Carbonate molecular structure and formula
An In-depth Technical Guide to 1-Chloroethyl Isopropyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in the pharmaceutical and fine chemical industries. The document details its molecular structure, chemical formula, physicochemical properties, synthesis protocols, and primary applications.
Molecular Structure and Chemical Formula
This compound is an organic compound featuring a carbonate ester functional group. The molecule consists of an isopropyl group and a 1-chloroethyl group attached to the carbonate moiety.
Chemical Formula: C₆H₁₁ClO₃[1][2][3]
IUPAC Name: 1-chloroethyl propan-2-yl carbonate[3]
Synonyms: Carbonic Acid 1-Chloroethyl Isopropyl Ester, 1-chloroethyl 1-methylethyl carbonic acid ester, Isopropyl (1-chloroethyl)-carbonate[3][4][5]
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 166.60 g/mol | [1][3][6] |
| CAS Number | 98298-66-9 | [1][2][3][7][8] |
| Appearance | Clear, colorless to pink/orange liquid | [4][6][7] |
| Density | 1.085 - 1.114 g/cm³ (at 20°C) | [4][7][9] |
| Boiling Point | 170°C at 105 Pa; 70°C at 15 mmHg | [4][7][10] |
| Melting Point | -80°C | [7] |
| Flash Point | 55.18 - 59°C | [4][7] |
| Refractive Index | 1.41 - 1.424 | [4][9] |
| Solubility | Soluble in common organic solvents (e.g., toluene, acetone, THF); Insoluble in water | [7] |
Applications in Research and Drug Development
This compound is a versatile reagent and intermediate in organic synthesis with several key applications:
-
Pharmaceutical Intermediate: It is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[5] Notably, it is used in the production of the antibacterial agent Cefpodoxime Proxetil and the antiviral drug Tenofovir Disoproxil.[1][11]
-
Protecting Group Chemistry: It serves as an efficient and mild reagent for the removal of benzyl (B1604629) protecting groups, which is a common transformation in complex molecule synthesis.[1]
-
Agrochemicals: The compound is utilized in the development of new crop protection agents.[5]
-
Polymer and Coatings Industry: It is employed in the research and development of novel monomers and resins.[5]
Experimental Protocol: Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound.[1][6]
Materials:
-
2-Propanol (Isopropyl alcohol)
-
1-Chloroethyl chloroformate
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate
-
Dry ice/acetone bath
Procedure:
-
A solution of 2-propanol (2.66 mL, 34.97 mmol) and pyridine (3.39 mL, 41.96 mmol) is prepared and pre-cooled in a dry ice/acetone bath.
-
1-Chloroethyl chloroformate is added slowly to the cooled solution.
-
The resulting mixture is allowed to warm to 25°C and stirred overnight.
-
The mixture is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The final product, this compound, is obtained as a pink/orange oil with a typical yield of around 88%.[1]
Synthesis Workflow Diagram:
Caption: Synthesis workflow for this compound.
Safety and Handling
This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[8][12] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[8] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[7][10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | 98298-66-9 [chemicalbook.com]
- 2. This compound | 98298-66-9 [sigmaaldrich.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound CAS 98298-66-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound [anshulchemicals.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. framochem.com [framochem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. labproinc.com [labproinc.com]
- 10. chembk.com [chembk.com]
- 11. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Spectral Analysis of 1-Chloroethyl Isopropyl Carbonate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 1-Chloroethyl Isopropyl Carbonate (CAS No. 98298-66-9), a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] Due to the limited availability of published experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a reference for the identification and characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: 1-chloroethyl propan-2-yl carbonate[3]
-
Molecular Formula: C₆H₁₁ClO₃[4]
-
Molecular Weight: 166.60 g/mol [5]
-
Appearance: Colorless to almost colorless clear liquid[6]
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
2.1. Predicted ¹H NMR Data
The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~6.4 | Quartet (q) | 1H | -O-CH(Cl)-CH₃ |
| b | ~4.9 | Septet (sept) | 1H | -O-CH(CH₃)₂ |
| c | ~1.8 | Doublet (d) | 3H | -O-CH(Cl)-CH₃ |
| d | ~1.3 | Doublet (d) | 6H | -O-CH(CH₃)₂ |
Note: Predicted chemical shifts are based on standard functional group ranges and analysis of similar structures.
2.2. Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is anticipated to display five unique signals, as each carbon atom resides in a distinct chemical environment.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~153 | C=O (Carbonyl) |
| 2 | ~85 | -O-CH(Cl)-CH₃ |
| 3 | ~73 | -O-CH(CH₃)₂ |
| 4 | ~25 | -O-CH(Cl)-CH₃ |
| 5 | ~21 | -O-CH(CH₃)₂ |
Note: Predicted chemical shifts are based on established correlation tables and spectral data of related compounds.
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonate and alkyl halide groups.
| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2980-2940 | Medium-Strong | C-H (Alkyl) Stretch |
| ~1775-1750 | Strong | C=O (Carbonate) Stretch |
| ~1260-1200 | Strong | C-O (Ester) Stretch |
| ~800-600 | Medium-Strong | C-Cl Stretch |
Note: These are expected frequency ranges and may vary slightly based on experimental conditions.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be characterized by the presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| m/z | Predicted Fragment Ion | Significance |
| 166/168 | [C₆H₁₁ClO₃]⁺ | Molecular Ion (M⁺) |
| 123/125 | [M - CH₃-CH]⁺ | Loss of ethyl group |
| 103 | [M - OCH(CH₃)₂]⁺ | Loss of isopropoxy group |
| 63/65 | [CH₃CHCl]⁺ | Chloroethyl fragment |
| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation (likely base peak) |
Note: The m/z values represent the mass-to-charge ratio. The presence of two peaks separated by 2 m/z units for chlorine-containing fragments is a key diagnostic feature.
Experimental Protocols
While specific experimental details for this compound are not widely published, standard protocols for obtaining spectral data are as follows:
5.1. NMR Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: The compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.
-
Reference Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Standard pulse sequences are used to acquire both ¹H and ¹³C{¹H} (proton-decoupled) spectra.
5.2. IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
5.3. Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method: Electron Ionization (EI) is a common method for generating fragments.
-
Data Acquisition: The instrument is set to scan a mass range appropriate for the compound, for instance, m/z 35-200.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, spectral acquisition, and structural confirmation of the target compound.
References
- 1. framochem.com [framochem.com]
- 2. This compound [anshulchemicals.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 98298-66-9 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. This compound | 98298-66-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 98298-66-9 | TCI EUROPE N.V. [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of 1-Chloroethyl Isopropyl Carbonate
This technical guide provides a comprehensive overview of the synthetic methodologies for 1-Chloroethyl Isopropyl Carbonate, a key intermediate in the pharmaceutical industry, notably in the synthesis of antibiotics such as Cefpodoxime Proxetil.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of synthetic pathways.
Core Synthesis Route: Reaction of 2-Propanol with 1-Chloroethyl Chloroformate
The most prominently documented method for the synthesis of this compound involves the reaction of 2-propanol with 1-chloroethyl chloroformate in the presence of a base, typically pyridine (B92270), to neutralize the hydrogen chloride byproduct.[3][4]
Reaction Stoichiometry and Quantitative Data
The following table summarizes the quantitative data for a typical laboratory-scale synthesis.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Volume (mL) | Mass (g) | Yield (%) | Purity |
| 2-Propanol | 60.1 | 34.97 | 2.66 | 2.10 | - | - |
| Pyridine | 79.1 | 41.96 | 3.39 | 3.32 | - | - |
| 1-Chloroethyl Chloroformate | 142.98 | ~34.97 | - | ~5.00 | - | - |
| This compound | 166.60 | - | - | 5.11 | 88% | >98% (GC)[5][6] |
Experimental Protocol
This protocol is based on the procedure described in multiple sources.[3][4]
-
Preparation: A reaction vessel is placed in a dry-ice/acetone bath to achieve a low-temperature environment.
-
Reactant Addition: To a pre-cooled solution of 2-propanol (2.66 mL, 34.97 mmol) and pyridine (3.39 mL, 41.96 mmol), 1-chloroethyl chloroformate is added slowly.
-
Reaction: The resulting mixture is allowed to slowly warm to 25°C and stirred overnight.
-
Work-up:
-
The mixture is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate.
-
The organic layer is washed with brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Product: The final product, this compound, is obtained as a pink/orange oil (5.11 g, 88% yield).[3][4]
Visualizing the Synthesis
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Alternative Synthetic Routes
Several other synthetic strategies for this compound have been proposed, although detailed experimental protocols and quantitative data are less commonly reported in readily available literature. These methods are presented here conceptually.
-
Direct Reaction Method: This approach involves the reaction of chloroacetic acid with isopropanol (B130326) in the presence of a catalyst.[7]
-
Chloromethylation: Isopropyl carbonate can be chloromethylated using chloromethyl methyl ether to yield the desired product.[7]
-
From Methyl Formate (B1220265): A multi-step process where methyl formate is first chlorinated, potentially with a photoinitiator, to produce a mixture including chloromethyl formate. This intermediate is then further chlorinated and subsequently reacted with isopropanol.
-
From Dimethyl Carbonate: This method involves the photo-initiated chlorination of dimethyl carbonate to form dimethyl monochlorocarbonate, which is then reacted with isopropanol in the presence of a catalyst.[8]
-
From Isopropyl Chlorocarbonate: The reaction of isopropyl chlorocarbonate with paraformaldehyde using a catalyst, such as an alkyl imidazole (B134444) ionic liquid, has also been described.[9]
Conceptual Overview of Alternative Pathways
Caption: Alternative conceptual pathways to this compound.
Applications and Safety
This compound is a versatile intermediate in organic synthesis, particularly for introducing the isopropyl carbonate group, which can be useful in creating prodrugs.[7][10] It also finds application as an intermediate in the agrochemical industry and in polymer chemistry.[10]
Safety Precautions: this compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[7][11][12] Appropriate personal protective equipment should be worn, and the substance should be handled in a well-ventilated area.[12]
References
- 1. oaji.net [oaji.net]
- 2. atul.co.in [atul.co.in]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. This compound | 98298-66-9 [chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. framochem.com [framochem.com]
- 7. Buy this compound | 98298-66-9 [smolecule.com]
- 8. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 9. CN104844459A - Chloromethyl isopropyl carbonate preparation method - Google Patents [patents.google.com]
- 10. This compound [anshulchemicals.com]
- 11. This compound | 98298-66-9 | TCI AMERICA [tcichemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Formation of 1-Chloroethyl Isopropyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 1-Chloroethyl Isopropyl Carbonate, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the primary synthetic route, explores alternative methodologies, and elucidates the underlying reaction mechanisms. Experimental protocols and quantitative data are presented to support laboratory application and process development.
Introduction
This compound (CIPC) is a reactive organic compound widely utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive chloroethyl group and an isopropyl carbonate moiety, makes it a versatile building block in organic synthesis. Notably, it is a crucial precursor in the production of certain cephalosporin (B10832234) antibiotics.[1] This guide focuses on the chemical pathways leading to the formation of CIPC, providing detailed mechanistic insights and practical experimental procedures.
Primary Synthesis and Reaction Mechanism
The most commonly employed laboratory synthesis of this compound involves the reaction of 2-propanol with 1-chloroethyl chloroformate in the presence of a base, typically pyridine (B92270).[2] This method is favored for its relatively high yield and straightforward procedure.
Overall Reaction
The overall chemical transformation can be represented as follows:
2-Propanol + 1-Chloroethyl Chloroformate → this compound + Pyridinium (B92312) Hydrochloride
Reaction Mechanism
The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. The role of pyridine is twofold: it acts as a nucleophilic catalyst to activate the chloroformate and as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The reaction mechanism can be broken down into the following key steps:
-
Nucleophilic Attack by Pyridine: Pyridine, a good nucleophile, attacks the electrophilic carbonyl carbon of 1-chloroethyl chloroformate. This results in the displacement of the chloride ion and the formation of a highly reactive N-acylpyridinium intermediate.
-
Nucleophilic Attack by 2-Propanol: The alcohol oxygen of 2-propanol, acting as a nucleophile, attacks the activated carbonyl carbon of the N-acylpyridinium intermediate.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Collapse of the Intermediate and Product Formation: The tetrahedral intermediate collapses, expelling pyridine as a leaving group and forming the protonated product.
-
Deprotonation: A second molecule of pyridine acts as a base to deprotonate the product, yielding this compound and pyridinium hydrochloride.
Caption: Proposed reaction mechanism for the formation of this compound.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound via the reaction of 2-propanol and 1-chloroethyl chloroformate.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Propanol | 34.97 mmol | [2] |
| 1-Chloroethyl Chloroformate | Stoichiometric to 2-Propanol | [2] |
| Pyridine | 41.96 mmol | [2] |
| Reaction Conditions | ||
| Initial Temperature | Dry-ice/acetone bath | [2] |
| Final Temperature | 25 °C | [2] |
| Reaction Time | Overnight | [2] |
| Product | ||
| This compound (Yield) | 88% | [2] |
| Physical Properties | ||
| Molecular Weight | 166.6 g/mol | [3] |
| Density (20 °C) | 1.085 g/cm³ | [3] |
| Boiling Point | 170 °C at 105 Pa | [3] |
| Melting Point | -80 °C | [3] |
| Purity | ≥ 98.5 % | [3] |
Experimental Protocols
Synthesis of this compound from 2-Propanol and 1-Chloroethyl Chloroformate[1][2]
Materials:
-
2-Propanol (2.66 mL, 34.97 mmol)
-
Pyridine (3.39 mL, 41.96 mmol)
-
1-Chloroethyl chloroformate
-
Ethyl acetate
-
Brine
-
Sodium sulfate
-
Dry-ice/acetone bath
Procedure:
-
A solution of 2-propanol and pyridine is prepared and pre-cooled in a dry-ice/acetone bath.
-
1-Chloroethyl chloroformate is slowly added to the cooled solution.
-
The resulting mixture is allowed to slowly warm to 25 °C overnight with stirring.
-
The mixture is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate.
-
The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a pink/orange oil.
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthetic Routes
While the reaction of 2-propanol with 1-chloroethyl chloroformate is common, other methods for the synthesis of related α-chloroalkyl carbonates have been reported and could potentially be adapted for this compound.
From Dimethyl Carbonate
A two-step method for the synthesis of the analogous chloromethyl isopropyl carbonate has been described.[4]
-
Photochlorination of Dimethyl Carbonate: Dimethyl carbonate is reacted with chlorine under UV irradiation in the presence of a photoinitiator to yield monochlorinated dimethyl carbonate.
-
Transesterification: The monochlorinated dimethyl carbonate is then reacted with isopropanol (B130326) in the presence of a catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) to produce chloromethyl isopropyl carbonate, with methanol (B129727) being removed by distillation.
Proposed Mechanism: The transesterification likely proceeds through a proton-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the monochlorinated dimethyl carbonate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by isopropanol.
From Isopropyl Chloroformate and Paraformaldehyde
A method for preparing chloromethyl isopropyl carbonate involves the reaction of isopropyl chloroformate with paraformaldehyde in the presence of a catalyst.[5]
Proposed Mechanism: This reaction is likely an electrophilic substitution. The catalyst, a Lewis acid, would coordinate to the oxygen of paraformaldehyde, making the methylene (B1212753) carbon more electrophilic. The isopropyl chloroformate would then act as a nucleophile.
Conclusion
The formation of this compound is most reliably achieved through the reaction of 2-propanol with 1-chloroethyl chloroformate in the presence of pyridine. This method offers a high yield and is well-documented. The underlying mechanism is a nucleophilic acyl substitution, facilitated by the catalytic and acid-scavenging properties of pyridine. Alternative synthetic strategies, while described for analogous compounds, would require further optimization for the specific synthesis of this compound. This guide provides the necessary theoretical and practical information for researchers and professionals working with this important pharmaceutical intermediate.
References
An In-depth Technical Guide to the Solubility Profile of 1-Chloroethyl Isopropyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloroethyl Isopropyl Carbonate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, detailed experimental protocols for solubility determination, and relevant process workflows.
Introduction
This compound (CEIC), with the CAS number 98298-66-9, is a crucial reagent and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its solubility in different solvents is a critical parameter for reaction kinetics, purification processes such as recrystallization, and formulation development. This document outlines the known solubility profile of CEIC and provides standardized methodologies for its quantitative determination.
Solubility Profile
Currently, specific quantitative solubility data for this compound in a range of solvents is not widely published. However, qualitative solubility information is available from technical data sheets. CEIC is generally characterized as being soluble in common organic solvents and insoluble in water.[2]
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Toluene | Soluble[2] |
| Acetone | Soluble[2] |
| Tetrahydrofuran (THF) | Soluble[2] |
| Water | Not Soluble[2] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established experimental protocols are recommended. These methods can be adapted to determine the solubility of this compound in various solvents of interest.
The gravimetric method is a fundamental and accurate technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess of this compound to the chosen solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solute is necessary to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Filter the withdrawn sample using a syringe filter to remove any remaining solid particles.
-
-
Solvent Evaporation and Weighing:
-
Transfer the filtered solution to a pre-weighed, dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the solute is completely dry.
-
Weigh the container with the dried solute.
-
-
Calculation:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Weight of container + solute) - (Weight of container)] / (Volume of solution withdrawn in mL) * 100
-
This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis spectrum. It relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1.1).
-
-
Sample Preparation and Analysis:
-
Withdraw a sample of the saturated supernatant and filter it.
-
Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Mandatory Visualizations
The following diagram illustrates a typical laboratory synthesis and purification workflow for this compound.
Caption: Synthesis and purification workflow.
This diagram outlines the logical steps for determining the solubility of a compound like this compound.
Caption: Experimental solubility workflow.
References
Navigating the Physicochemical Landscape of 1-Chloroethyl Isopropyl Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloroethyl Isopropyl Carbonate is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its thermodynamic and kinetic properties is crucial for process optimization, safety assessment, and ensuring the quality of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the available physicochemical data for this compound. While specific experimental thermodynamic and kinetic data for this compound are not extensively reported in publicly accessible literature, this document outlines the established methodologies for determining these crucial parameters, drawing parallels with studies on similar organic carbonates. The guide also includes a detailed experimental protocol for its synthesis and proposes workflows for its thermodynamic and kinetic characterization.
Physicochemical Properties
This compound is a clear, colorless to light yellow liquid. A summary of its known physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₃ | [1][2] |
| Molecular Weight | 166.60 g/mol | [1] |
| Density | 1.085 g/cm³ at 20 °C | [1] |
| Boiling Point | 170 °C at 105 Pa | [1] |
| Melting Point | -80 °C | [1] |
| Flash Point | 59 °C | [1] |
| Solubility | Soluble in common organic solvents (toluene, acetone, THF); not soluble in water. | [1] |
| Purity | ≥ 98.5% | [1] |
Table 1: Physicochemical Properties of this compound
Thermodynamic Data
Proposed Thermodynamic Data
Table 2 presents a template for the key thermodynamic parameters that should be determined for this compound to facilitate process modeling and safety analysis.
| Thermodynamic Parameter | Symbol | Proposed Value (Hypothetical) | Unit |
| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | - | kJ/mol |
| Standard Gibbs Free Energy of Formation (liquid) | ΔGf°(l) | - | kJ/mol |
| Standard Molar Entropy (liquid) | S°(l) | - | J/(mol·K) |
| Heat Capacity (liquid) | Cp(l) | - | J/(mol·K) |
Table 2: Key Thermodynamic Parameters for this compound
Experimental Protocol for Determining Standard Enthalpy of Formation
The standard enthalpy of formation can be determined using combustion calorimetry . This technique involves the complete combustion of the compound in a high-pressure oxygen atmosphere within a calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.
-
Calorimeter Setup: The combustion bomb is filled with high-purity oxygen (typically 30 atm) and placed in a calorimeter containing a known mass of water.
-
Combustion: The sample is ignited, and the temperature change of the calorimeter system is meticulously recorded.
-
Data Analysis: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of formation of byproducts (e.g., HCl from the chlorine atom).
-
Calculation of ΔHf°: The standard enthalpy of formation is then calculated using Hess's law, based on the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).
Caption: Workflow for determining the standard enthalpy of formation.
Kinetic Data
Kinetic data, such as activation energy (Ea) and the pre-exponential factor (A) for decomposition or other relevant reactions, are vital for understanding the stability and reactivity of this compound.
Proposed Kinetic Data
Table 3 outlines the essential kinetic parameters that should be investigated for the thermal decomposition of this compound.
| Kinetic Parameter | Symbol | Proposed Value (Hypothetical) | Unit |
| Activation Energy | Ea | - | kJ/mol |
| Pre-exponential Factor | A | - | s⁻¹ |
| Reaction Order | n | - | - |
Table 3: Key Kinetic Parameters for Thermal Decomposition
Experimental Protocol for Determining Thermal Decomposition Kinetics
Thermogravimetric Analysis (TGA) is a widely used technique to study the thermal stability and decomposition kinetics of materials.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA sample pan.
-
TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.
-
Data Collection: A thermogram (mass vs. temperature) is generated.
-
Kinetic Analysis: The activation energy and pre-exponential factor can be determined from the TGA data using various methods, such as the Ozawa-Flynn-Wall method or the Kissinger method , which analyze the shift in the decomposition temperature with different heating rates.
Caption: Workflow for determining thermal decomposition kinetics.
Synthesis Protocol
This compound is typically synthesized via the reaction of 1-chloroethyl chloroformate with isopropyl alcohol in the presence of a base.
Materials:
-
1-Chloroethyl chloroformate
-
Isopropyl alcohol
-
Ethyl acetate
-
Brine
-
Sodium sulfate
Procedure:
-
A solution of isopropyl alcohol and pyridine is cooled in a dry ice/acetone bath.
-
1-Chloroethyl chloroformate is added slowly to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The mixture is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Caption: Synthesis pathway of this compound.
Conclusion
While specific, publicly available thermodynamic and kinetic data for this compound are limited, this guide provides a framework for its characterization based on established scientific principles and methodologies applied to similar compounds. The outlined experimental protocols for synthesis, thermodynamic analysis via combustion calorimetry, and kinetic analysis using thermogravimetric analysis offer a clear path for researchers and drug development professionals to obtain the critical data necessary for robust process development, safety assessment, and quality control. The generation of such data will be invaluable to the pharmaceutical industry for the efficient and safe utilization of this important synthetic intermediate.
References
An In-depth Technical Guide to the Reactivity and Chemical Stability of 1-Chloroethyl Isopropyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloroethyl Isopropyl Carbonate is a versatile chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. Its utility is intrinsically linked to its reactivity and stability, which dictate its storage, handling, and application in synthetic chemistry. This technical guide provides a comprehensive overview of the known reactivity and chemical stability of this compound, drawing upon available data and analogous chemical systems. It further outlines detailed experimental protocols for the systematic evaluation of its stability and degradation pathways, offering a framework for researchers to generate specific quantitative data.
Introduction
This compound (CEIC), with the molecular formula C₆H₁₁ClO₃, is a colorless liquid characterized by a carbonate ester functional group and a reactive chloroethyl moiety.[1] This bifunctionality makes it a valuable reagent, particularly in the synthesis of prodrugs and other complex organic molecules where controlled chemical modification is required. A thorough understanding of its chemical behavior is paramount for its effective and safe utilization. This guide summarizes the current knowledge of CEIC's reactivity and stability and provides methodologies for its detailed characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and for designing reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁ClO₃ |
| Molecular Weight | 166.6 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 170 °C at 105 Pa |
| Melting Point | -80 °C |
| Density (20 °C) | 1.085 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., toluene, acetone, THF); not soluble in water. |
(Data sourced from commercial supplier datasheets)
Chemical Reactivity
The chemical reactivity of this compound is dominated by the two primary functional groups: the carbonate ester and the α-chloroethyl group.
Reactions at the Carbonate Ester Group
The carbonate ester linkage is susceptible to nucleophilic attack, leading to several key reactions:
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, this compound can undergo hydrolysis to yield isopropanol, acetaldehyde, and carbon dioxide. The rate of hydrolysis is expected to be pH-dependent, with faster rates at low and high pH and a minimum rate in the neutral pH range.[1]
-
Transesterification: Reaction with other alcohols can lead to the exchange of the isopropyl group, forming a new carbonate ester. This reaction is typically catalyzed by an acid or a base.
Reactions involving the 1-Chloroethyl Group
The chlorine atom on the carbon adjacent to the oxygen of the ester group makes this position susceptible to nucleophilic substitution. This reactivity is crucial for its application in synthesis.
-
Nucleophilic Substitution: A wide range of nucleophiles can displace the chloride ion. This reaction is fundamental to its use as a protecting group or as a linker in more complex molecules. The proximity of the electron-withdrawing chlorine atom to the carbonyl carbon can enhance the reactivity of the molecule in solvolysis reactions.[2]
Chemical Stability
Under anhydrous and neutral conditions, this compound is a relatively stable compound. However, its stability is compromised by the presence of moisture, strong acids, strong bases, and elevated temperatures.
Thermal Stability
Hydrolytic Stability
As mentioned, the compound is susceptible to hydrolysis. The rate of this degradation is a critical parameter for determining its shelf-life in non-anhydrous environments and for understanding its behavior in aqueous reaction media.
Experimental Protocols
To facilitate a deeper understanding of the reactivity and stability of this compound, the following detailed experimental protocols are proposed.
Protocol for Determining Hydrolysis Kinetics
This protocol describes a method to determine the rate of hydrolysis of this compound at different pH values. The progress of the reaction can be monitored by quantifying the disappearance of the parent compound using gas chromatography (GC).
Materials:
-
This compound
-
Buffer solutions (pH 4, 7, and 9)
-
Quenching solution (e.g., a suitable organic solvent like acetonitrile)
-
Internal standard for GC analysis
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.
-
In separate temperature-controlled reaction vessels, add a known volume of the appropriate buffer solution.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to each buffer solution.
-
At predetermined time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution and the internal standard.
-
Analyze the quenched samples by GC-FID to determine the concentration of remaining this compound.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant (k) for hydrolysis at each pH.
Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the use of TGA to determine the onset of thermal decomposition of this compound.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount (5-10 mg) of this compound into a TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).
-
Program the TGA to heat the sample from ambient temperature to a suitable final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
Protocol for Analysis of Decomposition Products by GC-MS
This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products of thermal or hydrolytic decomposition.
Materials:
-
Decomposed sample of this compound (from thermal or hydrolysis studies)
-
Suitable organic solvent for extraction/dilution
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare the decomposed sample for analysis. For thermally decomposed samples, this may involve dissolving the residue in a suitable solvent. For hydrolyzed samples, an extraction into an organic solvent may be necessary.
-
Inject the prepared sample into the GC-MS.
-
Separate the components of the mixture on the GC column using an appropriate temperature program.
-
Identify the individual components by comparing their mass spectra with a library of known compounds (e.g., NIST library).
Visualizing Reaction Pathways and Workflows
To better illustrate the chemical processes and experimental procedures, the following diagrams are provided.
References
An In-depth Technical Guide to the Key Precursors for 1-Chloroethyl Isopropyl Carbonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Synthesis Pathways and Precursor Analysis
1-Chloroethyl Isopropyl Carbonate (CEIPC) is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its production primarily relies on the reaction of two key precursors: 1-chloroethyl chloroformate and isopropyl alcohol (isopropanol) . This guide provides a detailed overview of the synthesis of CEIPC, focusing on its precursors, reaction mechanisms, experimental protocols, and potential impurities.
Primary Synthesis Route: Esterification of 1-Chloroethyl Chloroformate
The most prevalent and well-documented method for synthesizing this compound is the esterification of 1-chloroethyl chloroformate with isopropanol (B130326). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The overall reaction can be summarized as follows:
Key Precursors:
-
1-Chloroethyl Chloroformate: This is the acylating agent in the reaction. It is a highly reactive compound that requires careful handling.
-
Isopropyl Alcohol (Isopropanol): This alcohol acts as the nucleophile, attacking the carbonyl carbon of the chloroformate.
-
Base: A base, commonly pyridine (B92270) or triethylamine, is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.
Reaction Mechanism:
The synthesis proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of isopropanol attacks the electrophilic carbonyl carbon of 1-chloroethyl chloroformate. This is followed by the elimination of a chloride ion and subsequent deprotonation of the oxonium ion by the base to yield the final product.
Synthesis of the Key Precursor: 1-Chloroethyl Chloroformate
The primary precursor, 1-chloroethyl chloroformate, is not always commercially available and is often synthesized in-situ or as a separate preliminary step. The industrial synthesis of 1-chloroethyl chloroformate typically involves the reaction of acetaldehyde with phosgene (B1210022) .
The reaction is as follows:
Key Precursors for 1-Chloroethyl Chloroformate:
-
Acetaldehyde: A readily available and inexpensive starting material.
-
Phosgene: A highly toxic and reactive gas that requires specialized handling procedures. Due to its hazardous nature, alternative phosgene-free routes are of significant interest.
Experimental Protocols
Synthesis of this compound from 1-Chloroethyl Chloroformate and Isopropanol
Materials:
-
1-Chloroethyl chloroformate
-
Isopropyl alcohol (2-Propanol)
-
Pyridine
-
Dry ice/acetone bath
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-propanol (2.66 mL, 34.97 mmol) and pyridine (3.39 mL, 41.96 mmol) is prepared and pre-cooled in a dry-ice/acetone bath.[1]
-
1-Chloroethyl chloroformate is slowly added to the cooled solution.
-
The resulting mixture is allowed to slowly warm to 25°C overnight with stirring.[1]
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Yield |
| 1-Chloroethyl chloroformate | 142.97 | - | - | - |
| 2-Propanol | 60.10 | 2.66 mL | 34.97 | - |
| Pyridine | 79.10 | 3.39 mL | 41.96 | - |
| This compound | 166.60 | 5.11 g | - | 88%[1] |
Alternative Synthesis Strategies
While the reaction of 1-chloroethyl chloroformate and isopropanol is the dominant method, research into alternative, potentially safer and more efficient, routes is ongoing. One conceptual approach is a one-pot synthesis that avoids the isolation of the hazardous 1-chloroethyl chloroformate intermediate.
A patent for a similar compound, 1-chloroethyl cyclohexyl propyl carbonate, describes a two-step, one-pot process. This method involves the in-situ generation of 1-chloroethyl chloroformate from trichloromethyl chloroformate (a phosgene surrogate) and paraldehyde (B1678423) (a trimer of acetaldehyde), followed by the addition of the alcohol. This suggests a potential pathway for the synthesis of CEIPC that merits further investigation.
Potential Impurities and Byproducts
The purity of this compound is critical for its application in pharmaceutical synthesis. Several impurities can arise during its production, primarily from contaminants in the starting materials or from side reactions.
Common Impurities:
-
1-Chloroethyl methyl carbonate and 1-Chloroethyl propyl carbonate: These impurities can form if the isopropanol used contains methanol (B129727) or n-propanol as contaminants, respectively. These alcohol impurities will also react with 1-chloroethyl chloroformate to produce the corresponding carbonate byproducts.
-
Unreacted Starting Materials: Residual 1-chloroethyl chloroformate and isopropanol may be present in the final product if the reaction does not go to completion.
-
Pyridine Hydrochloride: This salt is formed as a byproduct when pyridine is used as the base and needs to be effectively removed during the workup process.
Careful control of raw material quality and reaction conditions, followed by appropriate purification steps such as distillation, are essential to minimize these impurities.
Visualizing the Synthesis Pathways
To better illustrate the relationships between the precursors and the final product, the following diagrams have been generated using the DOT language.
Caption: Primary synthesis route for this compound.
Caption: Synthesis of the precursor 1-Chloroethyl Chloroformate.
Caption: Experimental workflow for the synthesis of this compound.
References
Methodological & Application
Detailed Laboratory Protocol for the Utilization of 1-Chloroethyl Isopropyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory use of 1-Chloroethyl Isopropyl Carbonate (CEIC). It includes detailed protocols for its synthesis, its application as a key intermediate in the synthesis of the antibiotic Cefpodoxime Proxetil, and its use as a protecting group for functional moieties in organic synthesis. Safety precautions and physicochemical properties are also detailed to ensure safe and effective handling.
Introduction
This compound (CAS No: 98298-66-9) is a versatile reagent in organic synthesis.[1] It serves as a crucial intermediate in the pharmaceutical industry, most notably in the production of cephalosporin (B10832234) antibiotics.[2] Furthermore, its reactive nature allows it to be employed as a protecting group for alcohols and potentially other functional groups, and as a carbonylating agent.[1] This document outlines detailed procedures for its synthesis and primary applications in a laboratory setting.
Physicochemical Properties and Safety Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₃ | [3][4] |
| Molecular Weight | 166.60 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.09 g/cm³ | [6] |
| Boiling Point | 170 °C at 105 Pa | [4] |
| Flash Point | 55 °C | [7] |
| Solubility | Soluble in common organic solvents (e.g., toluene (B28343), acetone, THF). Insoluble in water. | [4] |
Safety Information: this compound is a flammable liquid and vapor and causes severe skin burns and eye damage.[8] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-propanol and 1-chloroethyl chloroformate.[8][9]
Materials:
-
2-Propanol (Isopropyl alcohol)
-
1-Chloroethyl chloroformate
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Dry ice/acetone bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-propanol (2.66 mL, 34.97 mmol) and pyridine (3.39 mL, 41.96 mmol) in a suitable solvent.[8][9]
-
Cool the solution in a dry ice/acetone bath.
-
Slowly add 1-chloroethyl chloroformate to the cooled solution with continuous stirring.
-
Allow the reaction mixture to slowly warm to room temperature (25 °C) and continue stirring overnight.[8][9]
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain this compound.
Expected Yield: Approximately 88%.[8][9]
Application in the Synthesis of Cefpodoxime Proxetil
This compound is a key precursor in the synthesis of the prodrug antibiotic, Cefpodoxime Proxetil. The protocol involves a two-step process: conversion to 1-Iodoethyl Isopropyl Carbonate followed by esterification of the Cefpodoxime acid.
Materials:
-
This compound
-
Sodium iodide
-
Ethyl acetate
-
Aqueous sodium thiosulfate (B1220275) (1%)
Procedure:
-
Dissolve this compound and sodium iodide in ethyl acetate.
-
The reaction is typically carried out with heating.
-
After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride and unreacted sodium iodide.
-
Wash the filtrate with a 1% aqueous sodium thiosulfate solution to remove any remaining iodine.
-
The resulting solution of 1-Iodoethyl Isopropyl Carbonate in ethyl acetate is often used directly in the next step without further purification.
Materials:
-
Cefpodoxime acid
-
1-Iodoethyl Isopropyl Carbonate solution (from step 3.2.1)
-
N,N-Dimethylacetamide (DMAc)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Dissolve Cefpodoxime acid in N,N-dimethylacetamide.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution and stir at room temperature for approximately 30 minutes.
-
Cool the solution to -20 °C.
-
Slowly add the previously prepared toluene solution of 1-Iodoethyl Isopropyl Carbonate to the cooled Cefpodoxime acid solution.
-
Maintain the reaction temperature between -20 °C and -15 °C during the addition.
-
Upon completion of the reaction, follow appropriate work-up and purification procedures to isolate Cefpodoxime Proxetil.
Use as a Protecting Group for Alcohols
The 1-(isopropoxycarbonyloxy)ethyl group can be used as a protecting group for alcohols. The following is a general protocol for the protection of an alcohol.
Materials:
-
Alcohol
-
This compound
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous aprotic solvent (e.g., Dichloromethane - DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the protected alcohol.
Deprotection of the 1-(Isopropoxycarbonyloxy)ethyl Group
The isopropyl carbonate protecting group can be removed under Lewis acidic conditions.
Materials:
-
Protected alcohol
-
Aluminum chloride (AlCl₃)
-
Nitromethane (B149229) or Dichloromethane
-
Ice-water
Procedure:
-
Dissolve the protected alcohol in nitromethane or dichloromethane.
-
Cool the solution to 0 °C.
-
Add aluminum chloride (a slight excess) to the solution.
-
Stir the mixture at 0 °C to room temperature, monitoring the deprotection by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Reaction | Reactants | Key Reagents/Conditions | Solvent | Typical Yield | Reference |
| Synthesis of CEIC | 2-Propanol, 1-Chloroethyl chloroformate | Pyridine, 25 °C, overnight | - | 88% | [8][9] |
| Synthesis of 1-Iodoethyl Isopropyl Carbonate | This compound | Sodium iodide, heat | Ethyl acetate | High (often used in situ) | |
| Synthesis of Cefpodoxime Proxetil | Cefpodoxime acid, 1-Iodoethyl Isopropyl Carbonate | DBU, -20 to -15 °C | DMAc/Toluene | - | [3] |
| Protection of Alcohol | Alcohol, this compound | DIPEA, 0 °C to rt | DCM | Substrate dependent | |
| Deprotection of Alcohol | Protected Alcohol | AlCl₃, 0 °C to rt | Nitromethane/DCM | Good to excellent |
Diagrams
Workflow for the Synthesis and Application of this compound
Caption: General workflow for the synthesis and major applications of this compound.
Reaction Mechanism: Esterification of Cefpodoxime Acid
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
application of 1-Chloroethyl Isopropyl Carbonate in prodrug design and development
Application Notes: 1-Chloroethyl Isopropyl Carbonate in Prodrug Development
Introduction
This compound is a key chemical intermediate utilized in the design of prodrugs, most notably to enhance the oral bioavailability of parent drugs containing carboxylic acid functional groups. It serves as a precursor for the (1-isopropoxycarbonyloxy)ethyl promoiety. This promoiety masks the polar carboxyl group of a drug, thereby increasing its lipophilicity. This enhanced lipophilicity facilitates absorption across the gastrointestinal tract. Following absorption, the promoiety is designed to be rapidly cleaved by endogenous esterases in the intestinal wall or blood, releasing the active parent drug into systemic circulation. The byproducts of this cleavage are generally non-toxic (acetaldehyde, carbon dioxide, and isopropanol), making this a widely adopted strategy in pharmaceutical development.
Mechanism of Action
The primary application of this compound is in the synthesis of carbonate-based prodrugs. The resulting (1-isopropoxycarbonyloxy)ethyl ester prodrug is biologically inert. Its therapeutic value lies in its ability to efficiently deliver the parent drug. The activation mechanism is a two-step enzymatic process. First, non-specific esterases hydrolyze the carbonate ester bond, releasing the active drug. This cleavage results in an unstable hemiacetal intermediate which then spontaneously decomposes into acetaldehyde, carbon dioxide, and isopropanol.
Key Applications
The most prominent example of a prodrug synthesized using a moiety derived from this compound is Cefpodoxime (B17579) Proxetil .[1]
-
Parent Drug: Cefpodoxime is a third-generation cephalosporin (B10832234) antibiotic. It possesses a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[2] However, the parent molecule, Cefpodoxime acid, is poorly absorbed when administered orally due to its low lipophilicity.
-
Prodrug Strategy: To overcome this limitation, the carboxylic acid group of Cefpodoxime is esterified with the (1-isopropoxycarbonyloxy)ethyl group. The resulting prodrug, Cefpodoxime Proxetil, is more lipophilic and can be absorbed from the gastrointestinal tract.[3][4]
-
In Vivo Conversion: After absorption, it is rapidly hydrolyzed by esterases in the intestinal epithelium to release the active Cefpodoxime.[2][5] This strategy successfully converts an intravenously administered antibiotic into an effective oral medication.
Quantitative Data
The use of the (1-isopropoxycarbonyloxy)ethyl promoiety significantly alters the physicochemical and pharmacokinetic properties of the parent drug, as demonstrated by the Cefpodoxime case study.
Table 1: Physicochemical Properties of Cefpodoxime vs. Cefpodoxime Proxetil
| Property | Cefpodoxime (Parent Drug) | Cefpodoxime Proxetil (Prodrug) | Fold Change | Reference(s) |
| Aqueous Solubility | ~185 µg/mL | ~400 µg/mL | ~2.2x | [2][4] |
| Molecular Weight | 427.46 g/mol | 557.6 g/mol | - | [2] |
Table 2: Pharmacokinetic Properties of Cefpodoxime Following Oral Administration of Cefpodoxime Proxetil
| Parameter | Value | Condition / Notes | Reference(s) |
| Absolute Oral Bioavailability | ~50% | Measured after administration of Cefpodoxime Proxetil tablets in fasting subjects. | [2][3][5] |
| Bioavailability (Tablet vs. Solution) | 82% | Relative bioavailability of the tablet formulation compared to an oral solution. | [6] |
| Effect of Food on Absorption | 11% to 33% increase | Administration with food increases the extent of drug absorption. | [5] |
| Time to Peak Concentration (Tmax) | ~2-3 hours | In fasting state. | [5] |
| Excretion | ~29-33% | Percentage of the absorbed dose excreted unchanged in the urine over 12 hours. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established chemical synthesis literature.
Materials:
-
2-Propanol (Isopropyl alcohol)
-
1-Chloroethyl chloroformate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Dry ice/acetone bath
Procedure:
-
In a suitable reaction vessel, prepare a solution of 2-propanol (1.0 eq) and pyridine (1.2 eq).
-
Cool the solution in a dry ice/acetone bath to approximately -78°C.
-
Slowly add 1-chloroethyl chloroformate (1.1 eq) to the cooled solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature (approx. 25°C) and continue stirring overnight.
-
Concentrate the mixture under reduced pressure to remove volatile components.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield this compound as an oil.
Protocol 2: General Synthesis of a Carboxylic Acid Prodrug (Cefpodoxime Proxetil Model)
This protocol outlines the steps to esterify a parent drug containing a carboxylic acid using a moiety derived from this compound.
Part A: Synthesis of 1-Iodoethyl Isopropyl Carbonate
-
Suspend sodium iodide (1.1 eq) in a suitable solvent such as toluene (B28343).
-
Add this compound (1.0 eq) to the suspension.
-
Heat the mixture (e.g., to 105-110°C) and stir for approximately 2 hours, monitoring the reaction by TLC or HPLC.[7]
-
Cool the reaction mixture and filter to remove sodium chloride/iodide byproducts.
-
The resulting filtrate containing 1-Iodoethyl Isopropyl Carbonate is often used directly in the next step.
Part B: Esterification of the Parent Drug
-
Dissolve the parent drug (e.g., Cefpodoxime acid, 1.0 eq) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc).[7]
-
Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (approx. 0.98 eq) and stir for 30 minutes at room temperature to form the carboxylate salt.[7]
-
Cool the solution to a low temperature (e.g., -20°C).
-
Slowly add the toluene solution of 1-Iodoethyl Isopropyl Carbonate from Part A to the cooled drug solution.
-
Maintain stirring at low temperature for several hours until the esterification is complete (monitor by HPLC).[7]
-
Upon completion, precipitate the product by pouring the reaction mixture into a non-solvent system like water/cyclohexane.[7]
-
Collect the solid product by filtration, wash with water and a suitable organic solvent (e.g., cyclohexane), and dry under vacuum.
Protocol 3: In Vitro Prodrug Stability Assay in Human Plasma
This protocol is designed to assess the rate of enzymatic hydrolysis of the prodrug back to its active parent form.
Materials:
-
Prodrug compound
-
Human plasma (anticoagulated, e.g., with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Pre-warm human plasma and PBS to 37°C in a water bath.
-
Initiate the reaction by spiking a small volume of the prodrug stock solution into the pre-warmed plasma to achieve a final concentration of ~5-10 µM. Ensure the final concentration of the organic solvent is low (<1%) to not affect enzyme activity.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold protein precipitation solvent (e.g., 150 µL of ACN containing an internal standard).
-
Vortex the samples vigorously to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentrations of both the remaining prodrug and the newly formed parent drug.
-
Plot the concentration of the prodrug versus time. Calculate the half-life (t½) from the slope of the natural log of the concentration versus time plot.
Visualizations
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Bioavailability of Cefpodoxime Proxetil Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The bioavailability of cefpodoxime proxetil tablets relative to an oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
Application Notes: The Role of 1-Chloroethyl Isopropyl Carbonate in Agrochemical Intermediate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 1-Chloroethyl Isopropyl Carbonate as a key reagent in the synthesis of agrochemical intermediates, particularly for the development of crop protection agents.[1] Its bifunctional nature allows for the introduction of a 1-(isopropoxycarbonyloxy)ethyl moiety, which can serve as a prodrug-like linker or as a precursor to active herbicides. This document provides an overview of its application, a detailed experimental protocol for a representative synthesis, and relevant data.
Introduction
This compound (CEIC) is a versatile chemical intermediate employed in various sectors, including the pharmaceutical and agrochemical industries.[1] In agrochemical synthesis, CEIC is particularly valuable for the derivatization of phenols, a common structural motif in many herbicides. The introduction of the 1-(isopropoxycarbonyloxy)ethyl group can modify the physicochemical properties of the parent molecule, potentially enhancing its uptake, translocation, and efficacy in target plant species. This modification can also be a strategic step in the synthesis of more complex herbicidal compounds.
Application in Herbicide Intermediate Synthesis
A primary application of this compound in the agrochemical field is in the synthesis of intermediates for phenoxy herbicides. These herbicides are a class of systemic pesticides used to control broadleaf weeds. The reaction of a substituted phenol (B47542) with CEIC introduces a carbonate linkage that can be later hydrolyzed or metabolized within the plant to release the active herbicidal compound. This approach allows for the creation of pro-herbicides with potentially improved formulation characteristics and biological activity.
Representative Synthesis: Preparation of 1-(Isopropoxycarbonyloxy)ethyl 2,4-dichlorophenoxyacetate (B1228070) Intermediate
This section outlines a representative protocol for the synthesis of an agrochemical intermediate using this compound and 2,4-Dichlorophenol, a common precursor in the herbicide industry.
Experimental Protocol
Objective: To synthesize 1-(Isopropoxycarbonyloxy)ethyl 2,4-dichlorophenoxyacetate.
Materials:
-
2,4-Dichlorophenol
-
This compound
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
To a stirred solution of 2,4-Dichlorophenol (1.0 eq) in anhydrous acetone, add anhydrous Potassium Carbonate (1.5 eq).
-
Heat the mixture to reflux for 1 hour to ensure the formation of the potassium salt of the phenol.
-
Cool the reaction mixture to room temperature.
-
Slowly add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Quantitative Data
The following table summarizes the typical quantitative data obtained from the synthesis of the 1-(Isopropoxycarbonyloxy)ethyl 2,4-dichlorophenoxyacetate intermediate.
| Parameter | Value |
| Molar Ratio (2,4-Dichlorophenol : CEIC : K2CO3) | 1 : 1.2 : 1.5 |
| Reaction Temperature | 56 °C (Reflux in Acetone) |
| Reaction Time | 7 hours |
| Yield | 85% |
| Purity (by HPLC) | >95% |
Diagrams
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of the agrochemical intermediate.
Caption: Workflow for the synthesis of a phenoxy herbicide intermediate.
Reaction Pathway
The diagram below outlines the chemical transformation during the synthesis.
Caption: Reaction pathway for the formation of the agrochemical intermediate.
References
Application Notes and Protocols for Nucleophilic Substitution on 1-Chloroethyl Isopropyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloroethyl isopropyl carbonate is a key synthetic intermediate, particularly valuable in the pharmaceutical industry for the creation of prodrugs. Its reactivity is centered on the chloroethyl group, which is susceptible to nucleophilic substitution, allowing for the attachment of various functional groups. This document provides detailed experimental procedures for performing nucleophilic substitution reactions on this compound with a range of common nucleophiles, including carboxylic acids, amines, alcohols, and thiols. Furthermore, it presents quantitative data from representative reactions and includes diagrams to illustrate the experimental workflow and a specific synthetic application.
Introduction
This compound serves as a versatile reagent for the introduction of the 1-(isopropoxycarbonyloxy)ethyl moiety onto nucleophilic molecules. This functionality is notably utilized in the synthesis of prodrugs, where it can enhance the bioavailability of a parent drug molecule. The general reaction mechanism involves the displacement of the chloride leaving group by a nucleophile. The reaction can proceed via an SN1 or SN2 pathway, depending on the nature of the nucleophile, solvent, and reaction conditions.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H11ClO3 |
| Molecular Weight | 166.60 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 75-78 °C at 1333 Pa |
| CAS Number | 98298-66-9 |
Experimental Protocols
General Considerations for Nucleophilic Substitution Reactions
-
Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), or dichloromethane (B109758) (DCM) are generally suitable.
-
Base: For nucleophiles that require deprotonation (e.g., carboxylic acids, thiols, and some amines), a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (B128534) (TEA), or potassium carbonate (K2CO3) is often necessary.
-
Temperature: Reactions are typically conducted at temperatures ranging from 0 °C to room temperature, although gentle heating may be required in some cases.
-
Inert Atmosphere: To prevent side reactions with atmospheric moisture, it is advisable to conduct the reactions under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Nucleophilic Substitution with a Carboxylic Acid (Synthesis of a Cefpodoxime (B17579) Proxetil Intermediate)
This protocol is adapted from the synthesis of a cefpodoxime proxetil impurity, demonstrating the reaction of a carboxylic acid with this compound.[1]
Materials:
-
Cefpodoxime acid side chain (or other carboxylic acid)
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate (B1210297)
-
Purified water
Procedure:
-
In a reaction flask, dissolve the cefpodoxime acid side chain (1.0 eq) in N,N-dimethylacetamide.
-
Add this compound (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add DBU (0.9 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction for approximately 2 hours at 0 °C. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, add purified water and ethyl acetate to the reaction mixture.
-
Stir for 30 minutes, then allow the layers to separate.
-
Collect the organic phase and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Product | Purity |
| Cefpodoxime acid side chain | This compound | DBU | DMAc | 0 °C | 2 | Cefpodoxime proxetil impurity I | >94.0%[1] |
Protocol 2: Representative Nucleophilic Substitution with a Primary Amine
This is a general protocol for the reaction of a primary amine with this compound.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Protocol 3: Representative Nucleophilic Substitution with an Alcohol
This is a general protocol for the reaction of an alcohol with this compound.
Materials:
-
Alcohol (e.g., phenol)
-
This compound
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the alcohol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Add water to quench the reaction.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary.
Protocol 4: Representative Nucleophilic Substitution with a Thiol
This is a general protocol for the reaction of a thiol with this compound.
Materials:
-
Thiol (e.g., thiophenol)
-
This compound
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the thiol (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor by TLC.
-
Add water to quench the reaction.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary.
Visualizations
Caption: General workflow for nucleophilic substitution on this compound.
Caption: Key reaction step in the synthesis of a cefpodoxime proxetil intermediate.
Conclusion
This compound is a valuable electrophile for the derivatization of various nucleophiles. The provided protocols offer a starting point for researchers to develop specific synthetic procedures for their target molecules. The reaction conditions can be optimized based on the reactivity of the nucleophile and the desired outcome. The application of this reagent in prodrug synthesis, as exemplified by the cefpodoxime proxetil intermediate, highlights its importance in medicinal chemistry and drug development.
References
Application Notes: 1-Chloroethyl Isopropyl Carbonate in Polymer and Coating Industry
Introduction
1-Chloroethyl Isopropyl Carbonate is a versatile reagent with emerging applications in the polymer and coating industry. Its unique bifunctional nature, possessing a reactive chloroethyl group and a labile isopropyl carbonate moiety, allows for its use as a cationic polymerization initiator and as a precursor for functional polymers. These attributes make it a valuable tool for researchers and scientists in the development of novel polymers and coatings with tailored properties.
Key Applications
1. Cationic Polymerization Initiator for Poly(vinyl ethers)
This compound can serve as an efficient initiator for the cationic polymerization of electron-rich monomers, particularly vinyl ethers such as isobutyl vinyl ether (IBVE) and 2-chloroethyl vinyl ether (CEVE). In the presence of a Lewis acid co-initiator, the chloroethyl group can dissociate to form a carbocation, which then initiates the polymerization process. This method allows for the synthesis of poly(vinyl ethers) with controlled molecular weights and narrow molecular weight distributions, which are desirable for various applications, including adhesives, lubricants, and coatings.[1][2][3][4][5][6][7]
Properties of Resulting Poly(vinyl ethers):
| Property | Description |
| Appearance | Viscous liquids to waxy solids, depending on molecular weight. |
| Solubility | Soluble in many organic solvents, but insoluble in water. |
| Adhesion | Excellent adhesive properties, particularly on non-polar substrates. |
| Flexibility | High flexibility and film-forming capabilities. |
| Chemical Resistance | Good resistance to acids, bases, and water. |
2. Synthesis of Functional Polymers with Pendant Hydroxyl Groups
The isopropyl carbonate group in polymers synthesized using this compound can be selectively cleaved under mild conditions to reveal pendant hydroxyl (-OH) groups. This post-polymerization modification transforms the initial polymer into a functional polymer with reactive sites for crosslinking, grafting, or further chemical modification. This approach is particularly useful for creating polymers for coatings, adhesives, and biomedical applications where hydroxyl functionality is desired for adhesion, curing, or biocompatibility.
Experimental Protocols
Protocol 1: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol describes a general procedure for the cationic polymerization of isobutyl vinyl ether initiated by this compound in the presence of a Lewis acid co-initiator.
Materials:
-
This compound (initiator)
-
Isobutyl vinyl ether (IBVE, monomer), freshly distilled
-
Tin(IV) chloride (SnCl₄, co-initiator), as a solution in a dry, inert solvent (e.g., dichloromethane)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Methanol (B129727) (quenching agent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Preparation of the Reaction Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Reaction Mixture Preparation: Under an inert atmosphere, charge the reactor with anhydrous dichloromethane and the desired amount of isobutyl vinyl ether monomer. Cool the mixture to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Initiation: Add the this compound initiator to the reaction mixture via syringe.
-
Co-initiation: Slowly add the tin(IV) chloride solution to the stirred reaction mixture. The polymerization will typically commence immediately, as indicated by an increase in viscosity.
-
Polymerization: Allow the reaction to proceed for the desired time to achieve the target monomer conversion.
-
Quenching: Terminate the polymerization by adding pre-chilled methanol to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Characterization of the Resulting Poly(isobutyl vinyl ether):
| Analysis Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the poly(vinyl ether) backbone and the isopropyl carbonate end-group. |
| GPC/SEC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| FTIR | Presence of characteristic ether and carbonate functional group absorptions. |
Protocol 2: Post-Polymerization Cleavage of the Isopropyl Carbonate Group
This protocol outlines a general procedure for the removal of the isopropyl carbonate group from the polymer chain to yield a hydroxyl-functionalized polymer.
Materials:
-
Polymer synthesized via Protocol 1
-
A suitable solvent (e.g., THF, Dioxane)
-
A base catalyst (e.g., sodium methoxide, potassium carbonate)
-
Methanol or water for hydrolysis
Procedure:
-
Dissolution: Dissolve the polymer in a suitable solvent in a round-bottom flask.
-
Reaction: Add the base catalyst to the polymer solution.
-
Hydrolysis: Add methanol or water to the reaction mixture and stir at room temperature or with gentle heating until the cleavage is complete (monitored by FTIR or NMR).
-
Neutralization: Neutralize the reaction mixture with a weak acid if necessary.
-
Purification: Precipitate the functionalized polymer in a non-solvent, filter, and dry under vacuum.
Visualizations
Caption: Cationic polymerization of vinyl ethers initiated by this compound.
Caption: Workflow for synthesizing functional polymers using this compound.
References
- 1. Bio-based poly(vinyl ether)s and their application as alkyd-type surface coatings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Bio-based poly(vinyl ether)s and their application as alkyd-type surface coatings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzhou Health Chemicals Co., Ltd.-Poly(Isobutyl Vinyl Ether) [healthchems.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Uses of polymerization products of isobutyl vinyl ether_Chemicalbook [chemicalbook.com]
- 7. coatingsworld.com [coatingsworld.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Chloroethyl Isopropyl Carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Chloroethyl Isopropyl Carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, synthesized from 1-chloroethyl chloroformate and isopropanol, often contains several process-related impurities. The typical impurity profile may include starting materials, byproducts, and degradation products.[1][2] Commercially available high-purity grades provide a benchmark for key impurities to monitor.[1]
Table 1: Potential Impurities in this compound [1]
| Impurity | Typical Specification in Purified Product | Potential Origin |
| Isopropyl Alcohol | ≤ 0.5% | Excess reactant |
| 1-Chloroethyl ethyl carbonate | ≤ 0.1% | Reaction with ethanol (B145695) impurity in isopropanol |
| Di-isopropyl carbonate | ≤ 1.0% | Byproduct formation |
| Isopropyl vinyl carbonate | ≤ 0.5% | Elimination byproduct |
| Water | ≤ 0.10% | From workup or atmospheric moisture |
| Pyridine/Triethylamine | Traces | Catalyst from synthesis |
| Acidic Impurities (e.g., HCl) | Traces | Hydrolysis or residual catalyst salts |
Q2: My crude product is a pink/orange oil. Is this normal?
A2: Yes, it is common for the crude product of this compound synthesis to be a pink or orange colored oil.[3][4] This coloration is typically due to minor, highly colored impurities that can be removed during the purification process.
Q3: What are the recommended purification methods for this compound?
A3: The primary methods for purifying this compound, which is a liquid at room temperature, are fractional vacuum distillation and flash column chromatography. The choice of method depends on the nature of the impurities and the desired final purity. A simple aqueous workup is also a critical first step in removing water-soluble impurities.
Q4: How can I assess the purity of my this compound?
A4: Gas chromatography (GC) is the most common and effective method for assessing the purity of this compound and quantifying impurities.[1] Gas chromatography-mass spectrometry (GC-MS) can be used to identify unknown impurities.[5][6] Karl-Fischer titration is recommended for accurate water content determination.[1]
Troubleshooting Guides
Aqueous Workup Issues
| Problem | Possible Cause | Solution |
| Emulsion formation during washing with brine. | The crude product may contain impurities that act as surfactants. | - Allow the mixture to stand for a longer period. - Add a small amount of a saturated salt solution other than brine. - If persistent, filter the emulsion through a pad of Celite. |
| Product appears cloudy after drying and filtration. | Incomplete drying; residual water is present. | - Use a fresh portion of a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. - Ensure sufficient contact time with the drying agent. - Consider a second drying step with a fresh portion of the drying agent. |
Fractional Vacuum Distillation Troubleshooting
| Problem | Possible Cause | Solution |
| Bumping or unstable boiling. | - Uneven heating. - Lack of boiling chips or inadequate stirring. | - Use a heating mantle with a magnetic stirrer for even heating. - Add fresh boiling chips or a magnetic stir bar before starting the distillation. |
| Product is co-distilling with impurities. | - Inefficient fractionating column. - Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or packed column). - Reduce the heating rate to allow for better separation. |
| Product appears discolored or decomposed in the distillation pot. | - The distillation temperature is too high, causing thermal decomposition.[7] - Presence of acidic impurities catalyzing decomposition. | - Perform the distillation under a higher vacuum to lower the boiling point. - Neutralize the crude product with a mild base (e.g., a dilute sodium bicarbonate wash) during the workup before distillation. |
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the product from a close-eluting impurity. | - The solvent system (eluent) is not optimal. - The column is overloaded. | - Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides better separation. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.[8] - Reduce the amount of crude product loaded onto the column. |
| The product is not eluting from the column. | - The eluent is not polar enough. - The compound may be reacting with the silica (B1680970) gel. | - Gradually increase the polarity of the eluent. - If reactivity with silica is suspected, consider using a different stationary phase, such as alumina. |
| Streaking or tailing of the product band on the column. | - The sample was loaded in a solvent that is too polar. - The column was not packed properly. | - Dissolve the sample in a minimal amount of a less polar solvent before loading it onto the column. - Ensure the column is packed uniformly without any air bubbles or channels. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Dissolve the crude this compound oil in a suitable organic solvent like ethyl acetate.[3][4]
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic impurities.
-
Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the water.[3][4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[3][4]
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude, dried product.[3][4]
Protocol 2: Fractional Vacuum Distillation (Adapted Protocol)
This is an adapted protocol based on general principles for purifying heat-sensitive organic liquids.
-
Set up a fractional distillation apparatus equipped with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed.
-
Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Slowly apply vacuum to the system. A pressure of 10-20 mmHg is a reasonable starting point.
-
Begin heating the distillation flask gently with a heating mantle while stirring.
-
Collect any low-boiling impurities as the first fraction.
-
Slowly increase the temperature and collect the main fraction at the expected boiling point under the applied vacuum. The boiling point of a similar compound, chloromethyl isopropyl carbonate, is 75-78°C at 10 mmHg.[9]
-
Monitor the purity of the collected fractions using GC analysis.
Protocol 3: Flash Column Chromatography (Adapted Protocol)
This is an adapted protocol based on general principles for purifying organic compounds.
-
Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate eluent. A good starting point for a moderately polar compound like this compound is a mixture of hexane (B92381) and ethyl acetate.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elute the Column: Pass the eluent through the column, collecting fractions in test tubes.
-
Analyze Fractions: Analyze the collected fractions by TLC or GC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for fractional vacuum distillation.
References
- 1. framochem.com [framochem.com]
- 2. oaji.net [oaji.net]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. This compound | 98298-66-9 [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. Quantification of carbonate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
identifying and minimizing side products in reactions with 1-Chloroethyl Isopropyl Carbonate
Welcome to the technical support center for 1-Chloroethyl Isopropyl Carbonate. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in reactions involving this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are hydrolysis, transesterification, and elimination. The presence of nucleophilic impurities or challenging reaction conditions can also lead to the formation of unexpected byproducts.
Q2: How can I detect the formation of side products in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection and identification of side products. High-Performance Liquid Chromatography (HPLC) is suitable for monitoring the reaction progress and quantifying non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile byproducts.
Q3: What are the typical impurities found in this compound, and how can they affect my reaction?
A3: Common impurities in the starting material can include isopropanol (B130326), di-isopropyl carbonate, and analogs from other alcohols present during its synthesis (e.g., 1-chloroethyl methyl carbonate if methanol (B129727) is present).[1] These impurities can compete in the main reaction, leading to the formation of undesired carbonate derivatives of your substrate.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Carbonate Analog of My Product
Symptoms:
-
A new peak with a similar retention time to your product is observed in the HPLC chromatogram.
-
Mass spectrometry data indicates a product with a different carbonate group (e.g., methyl or ethyl instead of isopropyl).
Possible Cause: This issue often arises from alcohol contaminants in the this compound reagent. For instance, if the isopropanol used to synthesize the reagent contained methanol, 1-chloroethyl methyl carbonate will be present and react with your substrate to form the methyl carbonate analog.[1]
Solutions:
-
Reagent Purity Check: Before use, verify the purity of your this compound lot using GC-MS to check for the presence of other carbonate analogs.
-
High-Purity Reagents: Utilize high-purity this compound from a reliable supplier.
-
Control of Starting Materials: If synthesizing the reagent in-house, ensure the isopropanol used is free from other alcohol contaminants.[1]
Issue 2: Formation of Isopropanol and Gaseous Byproducts
Symptoms:
-
A significant peak corresponding to isopropanol is detected by GC-MS.
-
Pressure buildup is observed in a closed reaction vessel.
-
The pH of the reaction mixture becomes acidic.
Possible Cause: Hydrolysis of this compound due to the presence of water in the reaction system. This reaction produces isopropanol, acetaldehyde, and hydrochloric acid. The acid can catalyze further degradation.
Solutions:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Aprotic Solvents: Use aprotic solvents to minimize the risk of hydrolysis.
-
Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of hydrolysis.
Issue 3: Low Yield and Presence of Di-isopropyl Carbonate
Symptoms:
-
Lower than expected yield of the desired product.
-
Detection of di-isopropyl carbonate by GC-MS.
Possible Cause: Transesterification can occur if isopropanol is present as an impurity or is generated in situ via hydrolysis. The isopropoxide, formed under basic conditions, can attack another molecule of this compound.
Solutions:
-
High-Purity Reagent: Use this compound with a low isopropanol content.
-
Control of Water: Minimizing water content will prevent the formation of isopropanol through hydrolysis.
-
Non-Nucleophilic Base: If a base is required, opt for a non-nucleophilic, sterically hindered base to avoid promoting transesterification.
Issue 4: Formation of a Vinyl Carbonate Impurity
Symptoms:
-
A peak corresponding to isopropyl vinyl carbonate is detected, often by GC-MS.
-
This can be particularly problematic in reactions run at elevated temperatures or with strong, non-nucleophilic bases.
Possible Cause: Elimination reaction (E2) where a base removes a proton from the chloroethyl group, leading to the formation of a double bond.
Solutions:
-
Temperature Management: Keep the reaction temperature as low as possible.
-
Base Selection: Avoid using strong, sterically hindered bases if this side reaction is observed. A weaker base may be sufficient to promote the desired reaction without causing significant elimination.
-
Reaction Time: Optimize the reaction time to maximize the formation of the desired product and minimize the formation of the elimination byproduct.
Data Presentation
Table 1: Common Side Products and Their Method of Detection
| Side Product/Impurity | Chemical Formula | Typical Detection Method |
| Isopropanol | C₃H₈O | GC-MS |
| Di-isopropyl Carbonate | C₇H₁₄O₃ | GC-MS |
| Isopropyl Vinyl Carbonate | C₆H₁₀O₃ | GC-MS |
| 1-Chloroethyl Methyl Carbonate | C₄H₇ClO₃ | GC-MS |
| 1-Chloroethyl Ethyl Carbonate | C₅H₉ClO₃ | GC-MS |
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling of this compound
This protocol is designed to identify and quantify volatile and semi-volatile impurities in a reaction mixture.
1. Sample Preparation:
- Quench a 100 µL aliquot of the reaction mixture by diluting it with 900 µL of a suitable aprotic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
- If necessary, derivatize any non-volatile components to make them amenable to GC analysis.
2. GC-MS Instrument Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp to 280°C at 15°C/min.
- Hold at 280°C for 5 minutes.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-400.
3. Data Analysis:
- Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
- Quantify impurities using an internal standard method for best accuracy.
Protocol 2: HPLC Method for Monitoring Reaction Progress
This protocol allows for the monitoring of the consumption of the starting material and the formation of the desired product and non-volatile byproducts.
1. Sample Preparation:
- Take a 50 µL aliquot of the reaction mixture.
- Quench the reaction by diluting with 950 µL of the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrument Conditions:
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid for better peak shape).
- Start with 30% acetonitrile, increase to 95% over 15 minutes.
- Hold at 95% for 5 minutes.
- Return to 30% and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV detector at a wavelength determined by the chromophore of your substrate and product.
3. Data Analysis:
- Calculate the relative peak areas to monitor the progress of the reaction.
- Use reference standards to identify and quantify the main components.
Visualizations
Caption: Major side reaction pathways for this compound.
Caption: A logical workflow for troubleshooting side reactions.
References
optimizing reaction conditions for higher yield with 1-Chloroethyl Isopropyl Carbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for higher yields when working with 1-Chloroethyl Isopropyl Carbonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (1-CEIC) is an organic compound with the molecular formula C6H11ClO3.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] A significant application is in the preparation of prodrugs, such as the antibiotic Cefpodoxime Proxetil, where it is used to introduce the 1-(isopropoxycarbonyloxy)ethyl moiety to the parent drug molecule.[2] This modification can enhance the oral bioavailability of the drug.
Q2: What is the general reaction mechanism for the synthesis of this compound?
A2: The synthesis of this compound typically involves the reaction of 1-chloroethyl chloroformate with 2-propanol (isopropanol) in the presence of a base, such as pyridine (B92270). The reaction is a nucleophilic acyl substitution where the hydroxyl group of isopropanol (B130326) attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion. The base is essential to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.
Q3: What are the key factors influencing the yield of this compound synthesis?
A3: Several factors can significantly impact the yield of the reaction:
-
Reagent Purity: The purity of both 1-chloroethyl chloroformate and 2-propanol is critical. The presence of water can lead to the hydrolysis of the highly reactive 1-chloroethyl chloroformate.[3]
-
Reaction Temperature: Temperature control is crucial to balance the reaction rate and minimize side reactions.
-
Stoichiometry of the Base: An adequate amount of base is required to neutralize the HCl produced during the reaction. An excess may lead to other side reactions.
-
Solvent: The choice of an appropriate aprotic solvent is important to dissolve the reactants and facilitate the reaction without participating in it.
-
Reaction Time: Sufficient reaction time is needed for the reaction to go to completion.
Q4: What are common side reactions to be aware of?
A4: The most common side reaction is the hydrolysis of the starting material, 1-chloroethyl chloroformate, in the presence of moisture, which forms 1-chloroethanol, HCl, and CO2. Another potential side reaction is the formation of di-isopropyl carbonate if an excess of 2-propanol is used or if there are impurities in the starting materials.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the disappearance of the starting materials and the appearance of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of moisture leading to hydrolysis of 1-chloroethyl chloroformate.[3] | Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient amount of base. | Use a slight excess (1.1-1.2 equivalents) of a suitable base like pyridine to neutralize the HCl byproduct. | |
| Low reaction temperature leading to a slow reaction rate. | Gradually increase the reaction temperature, but monitor for the formation of byproducts. A temperature range of 0°C to room temperature is a good starting point. | |
| Impure starting materials. | Use freshly distilled or high-purity 1-chloroethyl chloroformate and 2-propanol. | |
| Formation of Significant Byproducts | Presence of water. | As mentioned above, ensure strictly anhydrous conditions. |
| Excess of 2-propanol. | Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of 2-propanol. | |
| Reaction temperature is too high. | Optimize the reaction temperature to find a balance between reaction rate and selectivity. | |
| Difficult Product Purification | Presence of unreacted starting materials. | Ensure the reaction has gone to completion by monitoring with TLC or GC. If necessary, increase the reaction time or temperature slightly. |
| Formation of close-boiling point impurities like di-isopropyl carbonate. | Careful fractional distillation under reduced pressure is often required for purification. Column chromatography can also be an effective purification method. |
Experimental Protocols
Synthesis of this compound [2][4]
This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
1-Chloroethyl chloroformate
-
2-Propanol (anhydrous)
-
Pyridine (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Dry ice/acetone bath
Procedure:
-
To a solution of 2-propanol (1.0 equivalent) and pyridine (1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate), pre-cooled in a dry-ice/acetone bath, slowly add 1-chloroethyl chloroformate (1.0 equivalent) while maintaining the low temperature.
-
Allow the resulting mixture to slowly warm to room temperature (approximately 25°C) and stir overnight.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Effect of Temperature on Reaction Yield (Hypothetical Data for Optimization)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 | 24 | 75 | 95 |
| 25 (Room Temp) | 12 | 88 | 92 |
| 40 | 6 | 85 | 88 |
Note: This table presents hypothetical data to illustrate the expected trend. Optimal conditions should be determined experimentally.
Table 2: Effect of Pyridine Stoichiometry on Reaction Yield (Hypothetical Data for Optimization)
| Pyridine (equivalents) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1.0 | 12 | 80 | 90 |
| 1.2 | 12 | 88 | 92 |
| 1.5 | 12 | 86 | 89 |
Note: This table presents hypothetical data to illustrate the expected trend. Optimal conditions should be determined experimentally.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
hydrolysis and degradation pathways of 1-Chloroethyl Isopropyl Carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the hydrolysis and degradation pathways of 1-Chloroethyl Isopropyl Carbonate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under hydrolytic conditions?
A1: Under aqueous conditions, this compound is susceptible to hydrolysis, which can be catalyzed by acid or base. The primary degradation products are expected to be isopropyl alcohol, acetaldehyde, carbon dioxide, and chloride ions. Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In basic conditions, direct nucleophilic attack by hydroxide (B78521) ions on the carbonyl carbon is the predominant mechanism.
Q2: My forced degradation study shows no degradation of this compound. What should I do?
A2: If you observe no degradation, consider the following troubleshooting steps:
-
Increase Stress Conditions: Gradually increase the severity of the stressor. For hydrolytic studies, increase the concentration of the acid or base, or elevate the reaction temperature. For thermal studies, increase the temperature.[1]
-
Extend Exposure Time: The degradation kinetics might be slow. Extend the duration of the experiment.
-
Confirm Analyte Stability: Ensure that your analytical method is capable of detecting the parent compound and that the compound has not degraded in the analytical mobile phase or during sample preparation.
-
Check Reagent Quality: Verify the concentration and purity of the acid, base, or oxidizing agent used.
Q3: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify them?
A3: Unexpected peaks can arise from several sources. To identify them:
-
Mass Spectrometry (MS): Couple your liquid chromatography (LC) system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide information about their molecular weight.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the unknown peaks to elucidate their structure.
-
Forced Degradation Comparison: Compare the retention times of the unknown peaks with those of the degradation products generated under controlled forced degradation conditions (acidic, basic, oxidative, thermal, photolytic).
-
Blank Analysis: Analyze a placebo or blank sample subjected to the same stress conditions to rule out impurities originating from excipients or solvents.
Q4: How can I prevent the degradation of this compound during storage?
A4: To minimize degradation during storage, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] It should be protected from moisture, heat, and direct sunlight. The compound is incompatible with strong acids, strong bases, and oxidizing agents.[3]
Troubleshooting Guides
Issue 1: Inconsistent Results in Hydrolysis Studies
| Symptom | Possible Cause | Recommended Solution |
| High variability in degradation levels between replicate experiments. | Inconsistent temperature control. | Ensure the use of a calibrated and stable heating block or water bath. Monitor the temperature throughout the experiment. |
| Inaccurate preparation of acidic or basic solutions. | Prepare fresh solutions for each experiment and verify their concentration by titration. | |
| Non-homogenous reaction mixture. | Ensure adequate mixing or stirring during the experiment, especially if the compound has limited solubility. |
Issue 2: Poor Resolution between Parent Compound and Degradation Products in HPLC
| Symptom | Possible Cause | Recommended Solution |
| Co-elution of the main peak with one or more degradation products. | Inappropriate mobile phase composition. | Optimize the mobile phase by varying the organic modifier-to-aqueous ratio, changing the type of organic modifier (e.g., acetonitrile (B52724) to methanol), or adjusting the pH. |
| Unsuitable column chemistry. | Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl). | |
| Gradient elution profile is not optimal. | Adjust the gradient slope and time to improve the separation of closely eluting peaks. |
Experimental Protocols for Forced Degradation Studies
The following are general protocols for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20%.[4]
Acidic Hydrolysis
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Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Basic Hydrolysis
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Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature (25°C) for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.
-
Analyze the samples by HPLC.
Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.
-
Add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
Analyze the samples by HPLC.
Thermal Degradation
-
Place the solid this compound in a thermostable container.
-
Heat the sample in a calibrated oven at 70°C for 48 hours.
-
At specified time points, withdraw a portion of the sample, dissolve it in a suitable solvent, and dilute for analysis.
-
Analyze the samples by HPLC.
Photolytic Degradation
-
Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At a specified time point, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15.2 | Isopropyl Alcohol, Acetaldehyde, CO₂, Chloride |
| Basic Hydrolysis | 0.1 M NaOH | 8 h | 25°C | 18.5 | Isopropyl Alcohol, Acetaldehyde, CO₂, Chloride |
| Oxidative | 3% H₂O₂ | 24 h | 25°C | 8.7 | Isopropyl Alcohol, Acetic Acid, CO₂ |
| Thermal | Solid | 48 h | 70°C | 5.3 | Isopropyl Alcohol, Acetaldehyde, CO₂, HCl |
| Photolytic | UV/Vis Light | 24 h | 25°C | 3.1 | Minor degradation, products not fully characterized |
Signaling Pathways and Experimental Workflows
Hydrolysis Pathway of this compound
Caption: Proposed hydrolysis pathways under acidic and basic conditions.
Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation experiments.
Oxidative Degradation Pathway
References
troubleshooting low conversion rates in syntheses involving 1-Chloroethyl Isopropyl Carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in syntheses utilizing 1-Chloroethyl Isopropyl Carbonate (1-CEIC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-CEIC) and what are its primary applications in synthesis?
This compound (CAS No. 98298-66-9) is a chemical reagent used as a versatile intermediate in organic synthesis.[1] Its primary applications include:
-
Protecting Group: It is used to introduce the 1-chloroethyl carbonate protecting group for alcohols, amines, and other nucleophilic functional groups. This group can be selectively removed under specific conditions.
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Carbonylating Agent: It can act as a source of a carbonyl group in the synthesis of various organic molecules.
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Pharmaceutical and Agrochemical Intermediate: It serves as a building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1]
Q2: What are the key chemical properties of 1-CEIC that are relevant to its reactivity?
1-CEIC is a colorless to pale yellow liquid with a molecular weight of 166.60 g/mol .[2][3] Key reactivity features stem from its structure:
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Electrophilic Carbonyl Carbon: The carbonate group's carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack.
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Labile Chloroethyl Group: The 1-chloroethyl group can be cleaved under specific conditions, making it useful as a protecting group.
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Moisture Sensitivity: Like many chloroformates and related compounds, 1-CEIC is sensitive to moisture and can undergo hydrolysis.[4]
Troubleshooting Low Conversion Rates
Low conversion rates in reactions involving 1-CEIC can often be attributed to a few common factors. The following sections provide a systematic guide to identifying and resolving these issues.
Issue 1: Poor Quality or Decomposed this compound
The purity and stability of 1-CEIC are critical for achieving high reaction yields.
Q3: My reaction with 1-CEIC is giving a low yield. How can I be sure the reagent itself is not the problem?
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Visual Inspection: Fresh, pure 1-CEIC should be a clear, colorless to light yellow liquid.[2][5] A significant color change or the presence of precipitates may indicate decomposition.
-
Purity Check: If possible, verify the purity of your 1-CEIC batch using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The purity should typically be ≥98%.[5]
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Proper Storage: 1-CEIC should be stored in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.[5]
Issue 2: Presence of Moisture in the Reaction
1-CEIC is susceptible to hydrolysis, which consumes the reagent and reduces the yield of the desired product.
Q4: I suspect moisture might be affecting my reaction. What are the signs and how can I prevent this?
The primary sign of hydrolysis is the formation of isopropanol (B130326) and 1-chloroethanol, which can potentially undergo further reactions or interfere with the desired transformation. The presence of HCl as a byproduct of hydrolysis can also affect acid-sensitive substrates.
To mitigate the effects of moisture:
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Use Anhydrous Solvents: Ensure that all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Dry Glassware: All glassware should be oven-dried or flame-dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Issue 3: Suboptimal Reaction Conditions
Temperature, reaction time, and the choice of base and solvent can significantly impact the conversion rate.
Q5: What are the recommended reaction conditions for a typical protection reaction using 1-CEIC?
While optimal conditions are substrate-dependent, a general starting point for the protection of an alcohol is as follows:
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Temperature: The reaction is often started at a low temperature (e.g., 0 °C or even in a dry-ice/acetone bath) to control the initial exothermic reaction, and then allowed to slowly warm to room temperature.[6][7]
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Base: A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is commonly used to scavenge the HCl byproduct. An excess of the base (e.g., 1.2 equivalents) is typically employed.[6][7]
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Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are suitable choices.[5][6][7]
Q6: My reaction seems to be stalling or proceeding very slowly. What adjustments can I make?
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Temperature: If the reaction is sluggish at room temperature, gentle heating may be necessary. However, be cautious as higher temperatures can also promote side reactions. It is advisable to monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
-
Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction over time to determine the point of maximum conversion.
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Stoichiometry: Ensure that the molar ratios of the reactants and base are correct. For a protection reaction, a slight excess of 1-CEIC (e.g., 1.1-1.2 equivalents) may be beneficial.
Data Presentation
The following table summarizes how different catalysts and reaction conditions can affect the yield in the synthesis of a similar compound, chloromethyl isopropyl carbonate, which can provide insights into optimizing reactions with 1-CEIC.
| Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Sulfuric Acid | 70-75 | 12-15 | 86 | [8] |
| p-Toluenesulfonic acid | 80-85 | 15-18 | 87 | [8] |
| Strong Acid Macroporous Resin | 80-85 | 15-20 | 81 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of an Alcohol with 1-CEIC
This protocol is based on a representative procedure for the synthesis of 1-CEIC itself, which can be adapted for its use as a protecting group.[6][7]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the alcohol to be protected (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of 1-CEIC: Slowly add this compound (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates.
Reaction Pathway and Potential Side Reaction
Caption: Desired reaction pathway and a common side reaction.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. This compound | 98298-66-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buy this compound | 98298-66-9 [smolecule.com]
- 5. framochem.com [framochem.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. This compound | 98298-66-9 [chemicalbook.com]
- 8. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
managing and characterizing impurities from 1-Chloroethyl Isopropyl Carbonate
Technical Support Center: 1-Chloroethyl Isopropyl Carbonate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and characterizing impurities associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Potential impurities in this compound can originate from the manufacturing process or degradation. Common impurities may include residual starting materials like isopropyl chloroformate and acetaldehyde, by-products such as di-isopropyl carbonate, and degradation products like isopropyl alcohol and acetaldehyde.
Q2: How can I identify unknown peaks in my HPLC or GC analysis of this compound?
A2: Unknown peaks can be characterized using mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS). The fragmentation pattern in the mass spectrum can help elucidate the structure of the impurity. Comparing the retention time with that of known potential impurities can also aid in identification.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry place, away from moisture and direct sunlight. It is typically recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Troubleshooting Guide
Issue: An unknown peak is consistently observed in the HPLC chromatogram of my this compound sample.
-
Question 1: Have you confirmed the identity of your main peak?
-
Answer: First, ensure that the main peak in your chromatogram corresponds to this compound. This can be done by comparing the retention time with a certified reference standard. If a standard is not available, techniques like mass spectrometry or NMR can be used for confirmation.
-
-
Question 2: What is the relative retention time of the unknown peak?
-
Answer: The relative retention time can provide clues about the polarity of the impurity. Early eluting peaks are generally more polar, while later eluting peaks are less polar. This information can help in tentatively identifying the class of the impurity.
-
-
Question 3: Have you performed a forced degradation study?
-
Answer: A forced degradation study (exposing the sample to stress conditions like acid, base, heat, oxidation, and light) can help determine if the impurity is a degradation product. If the peak area of the unknown impurity increases under specific stress conditions, it provides insights into its nature and formation pathway.
-
Quantitative Data Summary
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Source | Typical Analytical Method |
| Isopropyl Chloroformate | Starting Material | GC-MS, HPLC-UV |
| Acetaldehyde | Starting Material/Degradation | GC-MS (Headspace) |
| Di-isopropyl Carbonate | By-product | GC-MS, HPLC-UV |
| Isopropyl Alcohol | Degradation | GC-FID, GC-MS |
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile (B52724) to obtain a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
Column Temperature: 30 °C
-
-
Procedure: Inject the prepared sample solution into the HPLC system and record the chromatogram.
-
Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Identification of Volatile Impurities by GC-MS
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent like dichloromethane (B109758) at a concentration of approximately 10 mg/mL.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500.
-
-
Procedure: Inject 1 µL of the sample into the GC-MS system.
-
Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
potential hazardous decomposition products of 1-Chloroethyl Isopropyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential hazardous decomposition of 1-Chloroethyl Isopropyl Carbonate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure the safe handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous decomposition products of this compound?
A1: The primary hazardous decomposition products of this compound are carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1] Under certain conditions, such as in the presence of nitrogen, nitrogen oxides (NOx) may also be formed.
Q2: Under what conditions does this compound decompose?
A2: Decomposition is primarily caused by heating.[2][3][4] The specific temperature at which significant decomposition begins for this compound is not well-documented in publicly available literature. However, as a general principle for organic carbonates, thermal stress will initiate the breakdown of the molecule.[5][6] It is crucial to avoid overheating the compound and to be aware of the potential for decomposition in heated reactions.
Q3: What are the health risks associated with the decomposition products?
A3: The decomposition products pose significant health risks:
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Carbon Monoxide (CO): A colorless, odorless gas that is highly toxic.[7][8] It interferes with the oxygen-carrying capacity of blood, leading to symptoms such as headache, dizziness, nausea, confusion, and in high concentrations, loss of consciousness and death.[7][8]
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Hydrogen Chloride (HCl): A corrosive gas that can cause severe irritation to the respiratory tract, eyes, and skin.[9][10] Inhalation can lead to coughing, choking, and inflammation of the respiratory system.[10]
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Carbon Dioxide (CO2): While a natural component of the atmosphere, in high concentrations, it can act as an asphyxiant by displacing oxygen.
Q4: Are there any synergistic toxic effects from the mixture of decomposition products?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected pressure increase in a sealed reaction vessel. | Thermal decomposition of this compound generating gaseous products. | 1. Immediately and safely cool the reaction vessel. 2. Vent the vessel in a fume hood or other well-ventilated area. 3. Re-evaluate the reaction temperature and consider running the experiment at a lower temperature. |
| Detection of an acidic gas (sharp, pungent odor) during the experiment. | Formation of hydrogen chloride (HCl) gas due to decomposition. | 1. Ensure adequate ventilation. Work in a fume hood. 2. Use appropriate personal protective equipment (PPE), including acid gas respirators, safety goggles, and gloves. 3. Neutralize any potential spills with a suitable base (e.g., sodium bicarbonate solution). |
| Symptoms of carbon monoxide exposure (headache, dizziness, nausea) in laboratory personnel. | Inadequate ventilation and release of carbon monoxide (CO) from decomposition. | 1. Immediately evacuate the area and move to fresh air. 2. Seek immediate medical attention. 3. Alert your institution's environmental health and safety office. 4. Do not re-enter the area until it has been tested and cleared by safety professionals. |
| Unexplained side-reactions or impurities in the final product. | The decomposition products (CO, HCl) may be reacting with your starting materials, intermediates, or final product. | 1. Analyze the reaction mixture for byproducts that could be formed by reactions with CO or HCl. 2. Consider using a lower reaction temperature or a different solvent to minimize decomposition. |
Quantitative Data
Currently, specific quantitative data on the decomposition of this compound, such as the onset temperature of decomposition and the relative yields of CO, CO2, and HCl, are not available in the reviewed literature. Researchers should exercise caution and assume that decomposition can occur at elevated temperatures.
The Occupational Safety and Health Administration (OSHA) has established Permissible Exposure Limits (PELs) for the primary hazardous decomposition products:
| Decomposition Product | OSHA PEL (8-hour TWA) |
| Carbon Monoxide (CO) | 50 ppm |
| Hydrogen Chloride (HCl) | 5 ppm (ceiling) |
Experimental Protocols
The following are generalized experimental protocols for the detection and analysis of the hazardous decomposition products. These should be adapted to your specific experimental setup and capabilities.
Protocol 1: Detection of Gaseous Decomposition Products using Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
This method is ideal for determining the temperature at which decomposition begins and identifying the evolved gases.[5][11][12]
Methodology:
-
Instrument Setup:
-
Couple a thermogravimetric analyzer (TGA) to a mass spectrometer (MS).
-
Use an inert carrier gas such as helium or argon.
-
-
Sample Preparation:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into the TGA sample pan.
-
-
Analysis:
-
Heat the sample from ambient temperature to a desired upper temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Continuously monitor the sample weight (TGA) and the mass-to-charge ratios (m/z) of the evolved gases (MS).
-
Look for the following m/z values to identify the decomposition products:
-
CO: m/z = 28
-
CO2: m/z = 44
-
HCl: m/z = 36 and 38 (due to chlorine isotopes)
-
-
-
Data Interpretation:
-
The TGA curve will show a mass loss at the decomposition temperature.
-
The MS data will show an increase in the ion current for the specific m/z values corresponding to the decomposition products at the same temperature.
-
Protocol 2: Quantitative Analysis of Gaseous Decomposition Products using Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be used to separate and quantify the gaseous products from a reaction headspace.[13][14]
Methodology:
-
System Configuration:
-
Utilize a gas chromatograph (GC) equipped with a suitable column for separating permanent gases and light hydrocarbons. A packed column (e.g., Porapak Q) or a PLOT column is often used.
-
The GC is coupled to a mass spectrometer (MS) for detection and identification.
-
-
Sample Collection:
-
In a controlled experiment, heat a known amount of this compound in a sealed vial with a septum.
-
After heating for a specific time at a set temperature, collect a sample of the headspace gas using a gas-tight syringe.
-
-
Injection and Analysis:
-
Inject the gas sample into the GC-MS.
-
Run a temperature program appropriate for separating CO, CO2, and HCl.
-
The MS will identify the components based on their mass spectra.
-
-
Quantification:
-
Create a calibration curve for each decomposition product using certified gas standards.
-
By comparing the peak areas of the unknown sample to the calibration curve, the concentration of each decomposition product can be determined.
-
Visualizations
Caption: Troubleshooting workflow for suspected decomposition.
Caption: Simplified toxicity pathway of Carbon Monoxide.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Thermal decomposition of calcium carbonate | Class experiment | RSC Education [edu.rsc.org]
- 3. issr.edu.kh [issr.edu.kh]
- 4. mdpi.com [mdpi.com]
- 5. azom.com [azom.com]
- 6. Organic carbonates: experiment and ab initio calculations for prediction of thermochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complications of Carbon Monoxide Poisoning: A Case Discussion and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suicidal carbon monoxide poisoning by combining formic acid and sulfuric acid within a confined space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACUTE TOXICITY OF HYDROGEN CHLORIDE - Assessment of Exposure-Response Functions for Rocket-Emission Toxicants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hydrochloric acid health risks: vapor, mist, and fume inhalation - Sentry Air Systems, Inc. [sentryair.com]
- 11. Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eag.com [eag.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. agilent.com [agilent.com]
strategies to improve reaction selectivity with 1-Chloroethyl Isopropyl Carbonate
Welcome to the Technical Support Center for 1-Chloroethyl Isopropyl Carbonate (1-CEIC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction selectivity and to offer solutions for common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-CEIC) and what are its primary applications in organic synthesis?
This compound (1-CEIC) is a versatile reagent with the molecular formula C₆H₁₁ClO₃.[1][2] It is primarily used as a protecting group for alcohols, phenols, and carboxylic acids, and also serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] A notable application is its use as a mild and efficient reagent for the deprotection of benzyl (B1604629) groups, particularly in molecules with functional groups that are susceptible to reduction.[3]
Q2: What are the common side reactions observed when using 1-CEIC, and how can they be minimized?
Common side reactions include hydrolysis of the carbonate, transesterification with solvent or other nucleophiles, and non-selective reactions with multiple functional groups in the substrate.[3] To minimize these, it is crucial to perform reactions under anhydrous conditions, choose an appropriate non-nucleophilic base, and optimize the reaction temperature.
Q3: How can I improve the chemoselectivity of 1-CEIC for a primary alcohol in the presence of a secondary alcohol?
Achieving selectivity between primary and secondary alcohols often relies on steric hindrance and reaction kinetics. Lowering the reaction temperature can significantly favor the reaction at the less sterically hindered primary alcohol. Using a bulky, non-nucleophilic base can also enhance selectivity.
Q4: Can 1-CEIC be used to protect amines? What are the potential challenges?
While 1-CEIC can react with amines, it is generally less selective and can lead to over-alkylation or the formation of unstable carbamates that can act as alkylating agents themselves. For amine protection, alternative reagents like Boc-anhydride or Fmoc-chloride are often preferred due to their higher selectivity and the greater stability of the resulting protected amine.[5]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with 1-CEIC.
Issue 1: Low Yield of the Desired Protected Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS.- Increase the reaction time or slightly elevate the temperature if the starting material persists.- Ensure the stoichiometry of the base is sufficient to neutralize the HCl generated. |
| Degradation of 1-CEIC | - Use freshly opened or properly stored 1-CEIC.- Avoid exposure to moisture as it can lead to hydrolysis.[3] |
| Side Reactions | - Lower the reaction temperature to minimize side reactions.- Use a non-nucleophilic, sterically hindered base to reduce unwanted reactions. |
Issue 2: Poor Reaction Selectivity (e.g., reaction with multiple functional groups)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance kinetic control. |
| Inappropriate Base | - Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to selectively deprotonate the target functional group. |
| Solvent Effects | - The choice of solvent can influence selectivity. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally preferred. |
| Slow Addition of Reagent | - Add 1-CEIC dropwise to the reaction mixture to maintain a low instantaneous concentration, which can favor reaction at the more reactive site. |
Experimental Protocols
General Protocol for the Selective Protection of a Primary Alcohol
This protocol provides a general guideline. Optimization for specific substrates is recommended.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substrate containing the primary and other functional groups (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of 1-CEIC: Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Workflows and Logic
Troubleshooting Workflow for Low Reaction Selectivity
Caption: A logical workflow for troubleshooting poor reaction selectivity.
General Reaction Pathway for Alcohol Protection
Caption: Simplified pathway for the protection of an alcohol using 1-CEIC.
References
Technical Support Center: 1-Chloroethyl Isopropyl Carbonate Scale-Up Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 1-Chloroethyl Isopropyl Carbonate (1-CEIC).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for the industrial-scale production of this compound?
A1: Two primary synthesis routes are commonly employed for the industrial production of this compound:
-
Direct Chloroethylation: This method involves the reaction of isopropyl alcohol with 1-chloroethyl chloroformate. This is a common laboratory-scale method that can be adapted for larger-scale production.[1][2]
-
Two-Step Synthesis from Dimethyl Carbonate: This process involves the photochlorination of dimethyl carbonate to produce monochlorinated dimethyl carbonate, followed by a transesterification reaction with isopropyl alcohol.[3]
Q2: What are the critical process parameters to control during the synthesis of this compound?
A2: Precise control of several parameters is crucial for successful and safe scale-up. These include:
-
Temperature: Temperature control is vital to minimize side reactions and prevent thermal runaway. Specific temperature ranges are recommended for different synthesis routes.[3][4]
-
Addition Rate of Reagents: The slow and controlled addition of reactive reagents like 1-chloroethyl chloroformate is necessary to manage the reaction exotherm.
-
Agitation: Efficient mixing is required to ensure uniform temperature distribution and reactant contact, which is critical in large reactors.
-
Pressure: For purification steps involving vacuum distillation, maintaining the correct pressure is essential for efficient separation of the product from impurities.[4]
Q3: What are the common impurities found in this compound, and how can they be minimized?
A3: Common impurities can affect the final product's quality and yield. These include:
-
Isopropyl Alcohol: Unreacted starting material. Minimized by ensuring complete reaction or through efficient purification.[5]
-
1-Chloroethyl ethyl carbonate: Arises from ethanol (B145695) impurities in the isopropyl alcohol feedstock. Using high-purity isopropyl alcohol is crucial.[5]
-
Di-isopropyl carbonate: A potential byproduct of the reaction.[5]
-
Isopropyl vinyl carbonate: Can be formed through side reactions.[5]
-
Water: Can lead to hydrolysis of the product. Minimized by using dry reagents and equipment.[5]
Control of these impurities is achieved through the use of high-purity raw materials, optimization of reaction conditions, and an efficient final purification step, typically vacuum distillation.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify the molar ratios of reactants. - Ensure the reaction has been allowed to proceed for the specified time. - Check the reaction temperature to ensure it is within the optimal range.[3] |
| Side Reactions | - Monitor the reaction temperature closely to prevent excursions that could favor byproduct formation. - Ensure the controlled addition of reagents to avoid localized high concentrations. |
| Loss during Work-up/Purification | - Optimize the vacuum distillation parameters (pressure and temperature) to avoid product decomposition or loss.[4] - Ensure efficient phase separation during aqueous washes in the work-up. |
| Poor Quality Raw Materials | - Use high-purity isopropyl alcohol and other starting materials to avoid side reactions.[5] |
Issue 2: Product Fails Purity Specifications (e.g., >98.5%)
| Potential Cause | Troubleshooting Step |
| Inefficient Purification | - Check the efficiency of the distillation column. - Adjust the vacuum pressure and temperature to achieve better separation of impurities. A kettle temperature not exceeding 130°C during vacuum distillation is recommended to prevent degradation.[4] |
| Presence of Byproducts | - Review the reaction conditions to minimize the formation of known impurities like di-isopropyl carbonate and isopropyl vinyl carbonate.[5] - Consider an additional purification step if necessary. |
| Contamination from Equipment | - Ensure all reactors, transfer lines, and storage containers are clean and dry before use. |
| Product Degradation | - this compound is sensitive to water, which can cause hydrolysis.[2] Ensure anhydrous conditions are maintained throughout the process and storage. |
Data Presentation
Table 1: Typical Purity Specifications for this compound
| Parameter | Guaranteed Value | Analytical Method |
| Appearance | Clear Liquid | Visual |
| Color (APHA) | ≤ 100 | Colorimetry |
| Purity | ≥ 98.5 % | Gas Chromatography (GC) |
| Isopropyl Alcohol | ≤ 0.5 % | Gas Chromatography (GC) |
| 1-Chloroethyl ethyl carbonate | ≤ 0.1 % | Gas Chromatography (GC) |
| Di-isopropyl carbonate | ≤ 1.0 % | Gas Chromatography (GC) |
| Isopropyl vinyl carbonate | ≤ 0.5 % | Gas Chromatography (GC) |
| Largest Unidentified Impurity | ≤ 0.2 % | Gas Chromatography (GC) |
| Water | ≤ 0.10 % | Karl-Fischer Titration |
(Source: Adapted from FramoChem Datasheet)[5]
Experimental Protocols
Protocol 1: Industrial Scale Synthesis via Chloromethyl Chloroformate Route (Illustrative)
This protocol is based on principles derived from industrial synthesis patents.
1. Reaction:
-
Charge the primary reactor with the specified molar equivalent of high-purity isopropyl alcohol.
-
Slowly add 1-chloroethyl chloroformate to the reactor while maintaining the temperature at a controlled setpoint (e.g., 0-10°C) with efficient agitation. The addition rate should be carefully controlled to manage the reaction exotherm.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until in-process control (e.g., GC analysis) indicates the reaction is complete.
2. Work-up:
-
Quench the reaction mixture as required by the specific process.
-
Perform aqueous washes to remove any water-soluble impurities. Ensure clear phase separation.
3. Purification:
-
Transfer the crude product to a distillation unit.
-
Perform vacuum distillation to purify the this compound. The kettle temperature should be carefully controlled (e.g., not exceeding 130°C) to prevent product degradation.[4]
-
Collect the product fraction at the specified boiling point and vacuum pressure.
4. Quality Control:
-
Analyze the final product using Gas Chromatography (GC) and Karl-Fischer titration to ensure it meets the required purity and water content specifications as outlined in Table 1.[5]
Visualizations
Caption: Experimental Workflow for 1-CEIC Synthesis.
Caption: Troubleshooting Logic for Low Product Purity.
References
- 1. This compound | 98298-66-9 [chemicalbook.com]
- 2. Buy this compound | 98298-66-9 [smolecule.com]
- 3. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 4. CN103965044A - Preparation method of chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 5. framochem.com [framochem.com]
Validation & Comparative
A Comparative Guide to 1-Chloroethyl Isopropyl Carbonate and Other Alkyl Chloroethyl Carbonates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development, the strategic modification of drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Among the various prodrug strategies, the use of 1-chloroethyl carbonate linkers has gained significant traction for their ability to enhance drug delivery and bioavailability. This guide provides an objective comparison of 1-Chloroethyl Isopropyl Carbonate with other alkyl chloroethyl carbonates, supported by experimental data, to aid researchers in the selection of the most appropriate reagent for their synthetic needs.
Introduction to Alkyl Chloroethyl Carbonates in Drug Synthesis
Alkyl chloroethyl carbonates are versatile reagents primarily employed as intermediates in the synthesis of prodrugs. The 1-chloroethyl group provides a reactive site for attachment to a parent drug molecule, often at a carboxylic acid, phenol, or amine functional group. The resulting carbonate ester is designed to be stable under physiological pH but susceptible to enzymatic or hydrolytic cleavage in vivo, releasing the active pharmaceutical ingredient (API). The choice of the alkyl group (e.g., isopropyl, ethyl, cyclohexyl) on the carbonate moiety can influence the reagent's reactivity, stability, and the physicochemical properties of the resulting prodrug.
Physicochemical Properties: A Comparative Overview
The selection of an appropriate alkyl chloroethyl carbonate can be guided by its physical and chemical properties. The following table summarizes the key properties of this compound, 1-Chloroethyl Ethyl Carbonate, and 1-Chloroethyl Cyclohexyl Carbonate.
| Property | This compound | 1-Chloroethyl Ethyl Carbonate | 1-Chloroethyl Cyclohexyl Carbonate |
| CAS Number | 98298-66-9[1] | 50893-36-2[2] | 99464-83-2[3] |
| Molecular Formula | C6H11ClO3[1] | C5H9ClO3[2] | C9H15ClO3[3] |
| Molecular Weight | 166.6 g/mol [1] | 152.58 g/mol [4] | 206.7 g/mol [3] |
| Appearance | Clear liquid[1] | Colorless to light yellow clear liquid[2] | Clear liquid with a pungent odor[3] |
| Density | 1.085 g/cm³ (at 20 °C)[1] | 1.136 g/mL (at 20 °C)[4] | 1.12 g/cm³[3] |
| Boiling Point | 170 °C (at 105 Pa)[1] | 159-161 °C[4] | Not readily available |
| Melting Point | -80 °C[1] | Not readily available | -16 °C[3] |
| Solubility | Soluble in common organic solvents (toluene, acetone, THF); not soluble in water.[1] | Soluble in organic solvents; sparingly soluble in water.[2] | Soluble in common organic solvents (toluene, acetone, chloroform, THF).[3] |
Performance in Synthesis: Comparative Case Studies
Case Study 1: this compound in the Synthesis of Cefpodoxime (B17579) Proxetil
This compound is a key reagent in the synthesis of the cephalosporin (B10832234) antibiotic, Cefpodoxime Proxetil. It is used to introduce the 1-(isopropoxycarbonyloxy)ethyl promoiety to the carboxylic acid of the cefpodoxime core, enhancing its oral bioavailability.
Experimental Protocol:
A detailed experimental protocol for this transformation involves the reaction of cefpodoxime acid with 1-iodoethyl isopropyl carbonate (which is prepared from this compound).
-
Step 1: Preparation of 1-Iodoethyl Isopropyl Carbonate: this compound is reacted with sodium iodide in a suitable solvent like acetone. The reaction proceeds via a Finkelstein reaction to yield the more reactive 1-iodoethyl isopropyl carbonate.
-
Step 2: Esterification of Cefpodoxime Acid: To a solution of cefpodoxime acid in a polar aprotic solvent such as N,N-dimethylacetamide, a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added at room temperature. The mixture is then cooled to a low temperature (e.g., -20 °C), and a solution of 1-iodoethyl isopropyl carbonate in a solvent like toluene (B28343) is added. The reaction is stirred for several hours to complete the esterification.
-
Work-up and Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed and concentrated to yield the crude Cefpodoxime Proxetil, which is then purified.
Performance Data:
While the overall yield of the multi-step synthesis of Cefpodoxime Proxetil varies, the esterification step is reported to proceed in good yield.
Case Study 2: 1-Chloroethyl Cyclohexyl Carbonate in the Synthesis of Candesartan (B1668252) Cilexetil
1-Chloroethyl cyclohexyl carbonate is utilized in the synthesis of the angiotensin II receptor blocker, Candesartan Cilexetil. It forms the cilexetil promoiety, which is cleaved in vivo to release the active candesartan.
Experimental Protocol:
The synthesis involves the alkylation of the tetrazole-protected candesartan with 1-chloroethyl cyclohexyl carbonate.
-
Alkylation Reaction: Trityl-protected candesartan is dissolved in a solvent such as dimethylacetamide. A base, for instance, potassium carbonate, and 1-chloroethyl cyclohexyl carbonate are added to the solution. The reaction mixture is heated (e.g., to 60 °C) for several hours.[5]
-
Work-up and Deprotection: After the reaction is complete, the mixture is worked up to isolate the trityl-protected candesartan cilexetil. The trityl protecting group is then cleaved under acidic conditions to yield Candesartan Cilexetil.
-
Purification: The final product is purified by recrystallization.
Performance Data:
One reported novel synthetic route for Candesartan Cilexetil gives an overall yield of 55% over six steps.[6] The yield for the specific alkylation step is not explicitly detailed in this overall scheme, making a direct comparison with the Cefpodoxime Proxetil synthesis challenging. However, another patent indicates a yield of 81% for the final cyclization and crystallization step to obtain pure candesartan cilexetil.[6]
Comparative Analysis of Performance
| Feature | This compound (in Cefpodoxime Proxetil Synthesis) | 1-Chloroethyl Cyclohexyl Carbonate (in Candesartan Cilexetil Synthesis) |
| Application | Formation of the 1-(isopropoxycarbonyloxy)ethyl promoiety. | Formation of the (cyclohexyloxycarbonyloxy)ethyl (cilexetil) promoiety. |
| Reaction Type | Esterification of a carboxylic acid. | N-alkylation of a tetrazole. |
| Reported Yield | Good yield for the esterification step. | Overall yield of 55% for a multi-step synthesis; 81% for the final step in another protocol.[6] |
Note: A direct comparison of yields is challenging due to the differences in the overall synthetic strategies and the specific reaction being carried out. The choice of the alkyl group can influence the steric hindrance and electronic effects at the reaction center, potentially affecting the reaction rate and yield. The bulkier cyclohexyl group might lead to slower reaction rates compared to the smaller isopropyl group under similar conditions, although specific kinetic data is not available.
In Vivo Cleavage and Mechanism
The ultimate goal of using these carbonate linkers is their efficient cleavage in vivo to release the active drug. The generally accepted mechanism involves enzymatic hydrolysis, likely by non-specific esterases present in the plasma and tissues.
Caption: In vivo cleavage of a 1-chloroethyl carbonate prodrug.
Synthetic Workflow and Logical Relationships
The general synthetic strategy for creating a prodrug using an alkyl chloroethyl carbonate involves the reaction of the parent drug with the carbonate reagent in the presence of a suitable base.
Caption: General workflow for prodrug synthesis.
Conclusion
This compound and its alkyl analogues, such as the ethyl and cyclohexyl carbonates, are valuable reagents in medicinal chemistry for the synthesis of prodrugs. The choice between them depends on a variety of factors including the specific functional group on the parent drug, the desired physicochemical properties of the final prodrug, and the overall synthetic strategy. While this compound is well-established in the synthesis of antibiotics like Cefpodoxime Proxetil, other analogues such as 1-chloroethyl cyclohexyl carbonate have proven effective in the synthesis of cardiovascular drugs like Candesartan Cilexetil.
The provided experimental data, while not from direct comparative studies, offers valuable insights into the practical application of these reagents. The selection of the optimal alkyl chloroethyl carbonate will ultimately be guided by in-house experimental validation to achieve the desired yield, purity, and performance of the final prodrug candidate. Further research into the direct comparison of the reactivity and in vivo cleavage kinetics of these linkers would be highly beneficial to the drug development community.
References
- 1. framochem.com [framochem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. framochem.com [framochem.com]
- 4. chembk.com [chembk.com]
- 5. WO2008012372A1 - Process for the preparation of candesartan cilexetil form i - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Analysis of Hydroxyl Protecting Groups: 1-Chloroethyl Isopropyl Carbonate vs. Common Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Hydroxyl Protecting Group
In the multi-step synthesis of complex molecules, particularly in drug development, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. The hydroxyl group, a ubiquitous and reactive functionality, often requires temporary masking to prevent undesired side reactions. This guide provides a comprehensive comparison of 1-Chloroethyl Isopropyl Carbonate as a protecting group for alcohols against two widely used alternatives: Methoxymethyl (MOM) ether and tert-Butyldimethylsilyl (TBDMS) ether. This analysis is supported by experimental data and detailed protocols to inform the strategic choice of a protecting group for specific synthetic challenges.
Executive Summary
This compound offers a valuable alternative for the protection of hydroxyl groups, particularly in the synthesis of complex pharmaceuticals like β-lactam antibiotics. While MOM and TBDMS ethers are workhorses in organic synthesis with well-established protocols, the 1-chloroethyl carbonate group, often introduced via its chloroformate precursor, provides a distinct reactivity profile. Its application in the synthesis of Cefpodoxime (B17579) Proxetil underscores its utility in masking carboxylic acid functionalities as a prodrug, a strategy that can be extended to the protection of alcohols.
This guide will delve into a comparative analysis of these three protecting groups, focusing on their methods of introduction, stability under various conditions, and deprotection strategies.
Comparative Efficacy of Protecting Groups
The selection of an appropriate protecting group is a critical decision in synthetic planning. The ideal protecting group should be introduced in high yield under mild conditions, be stable to a range of reaction conditions, and be removed selectively in high yield without affecting other functional groups.[1]
| Protecting Group | Structure | Typical Reagents for Protection | Typical Reaction Time | Typical Yield (%) |
| This compound | 1-Chloroethyl Chloroformate, Pyridine (B92270), Dichloromethane | 1-4 hours | >85 | |
| Methoxymethyl (MOM) Ether | Methoxymethyl Chloride (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane | 2-12 hours | >90 | |
| tert-Butyldimethylsilyl (TBDMS) Ether | tert-Butyldimethylsilyl Chloride (TBDMS-Cl), Imidazole (B134444), N,N-Dimethylformamide (DMF) | 2-12 hours | >95 |
Table 1: Comparison of Protection Reactions for Primary Alcohols.
| Protecting Group | Stable To | Labile To | Deprotection Conditions |
| This compound | Mild basic conditions, Hydrogenolysis | Strong acids, Nucleophiles | Acidic hydrolysis (e.g., HCl in ether) |
| Methoxymethyl (MOM) Ether | Basic conditions, Hydrogenolysis, Many oxidizing and reducing agents | Acidic conditions (e.g., HCl, TFA) | Mild acid (e.g., HCl in MeOH) |
| tert-Butyldimethylsilyl (TBDMS) Ether | Basic conditions, Hydrogenolysis, Many oxidizing and reducing agents | Acidic conditions, Fluoride (B91410) ions | Tetrabutylammonium fluoride (TBAF) in THF; Acetic acid in THF/water |
Table 2: Stability and Deprotection of Common Alcohol Protecting Groups.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic transformations.
Protocol 1: Protection of a Primary Alcohol using 1-Chloroethyl Chloroformate
This protocol is based on the general reactivity of chloroformates with alcohols.
Materials:
-
Primary Alcohol (1.0 equiv)
-
1-Chloroethyl Chloroformate (1.2 equiv)
-
Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the stirred solution.
-
Slowly add 1-chloroethyl chloroformate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a this compound Protected Alcohol
Materials:
-
This compound protected alcohol (1.0 equiv)
-
Hydrochloric acid (2M in diethyl ether)
-
Diethyl ether
Procedure:
-
Dissolve the protected alcohol in diethyl ether.
-
Add the hydrochloric acid solution dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected alcohol.
Protocol 3: Protection of a Primary Alcohol as a Methoxymethyl (MOM) Ether
Materials:
-
Primary Alcohol (1.0 equiv)
-
Methoxymethyl Chloride (MOM-Cl) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add DIPEA.
-
Slowly add MOM-Cl to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection of a Methoxymethyl (MOM) Ether
Materials:
-
MOM-protected alcohol (1.0 equiv)
-
Methanol (B129727) (MeOH)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a few drops of concentrated HCl.
-
Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within 1-4 hours.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Protocol 5: Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBDMS) Ether
Materials:
-
Primary Alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl Chloride (TBDMS-Cl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere.
-
Add TBDMS-Cl to the solution at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.
Protocol 6: Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected alcohol.
Application in Drug Synthesis: The Cefpodoxime Proxetil Case Study
The synthesis of the third-generation cephalosporin (B10832234) antibiotic, Cefpodoxime Proxetil, provides a compelling example of the strategic use of a 1-alkoxycarbonyl-type protecting group.[2][3] In this synthesis, the carboxylic acid of the cefpodoxime core is esterified with 1-iodoethyl isopropyl carbonate to form the prodrug. This esterification enhances the oral bioavailability of the antibiotic. The 1-(isopropoxycarbonyloxy)ethyl group is cleaved in vivo to release the active drug. A similar strategy can be envisioned for the temporary protection of hydroxyl groups.
The following diagram illustrates a simplified workflow for the final steps in the synthesis of Cefpodoxime Proxetil, highlighting the role of the protecting group precursor.
Caption: Simplified workflow for the synthesis and in vivo activation of Cefpodoxime Proxetil.
Logical Workflow for Protecting Group Selection
The choice of a protecting group is a multi-faceted decision. The following diagram outlines a logical workflow to guide this selection process.
References
A Comparative Guide to HPLC and GC Methods for Purity Assessment of 1-Chloroethyl Isopropyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 1-Chloroethyl Isopropyl Carbonate. Detailed experimental protocols, validation parameters, and supporting data are presented to assist in selecting the most suitable analytical method for your research and quality control needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. Both HPLC and GC are powerful chromatographic techniques that can be employed for purity testing and impurity profiling. The choice between these two methods depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and resolution.
This guide explores the validation of both a reversed-phase HPLC method with UV detection and a capillary GC method with Flame Ionization Detection (FID) for the quantitative determination of this compound and its potential process-related impurities.
Comparison of HPLC and GC Methods
While both HPLC and GC are suitable for the analysis of this compound, they offer different advantages and disadvantages. GC is often preferred for this compound due to its volatility. A product data sheet from one manufacturer indicates that Gas Chromatography is used to determine the purity and impurity profile of this compound[1].
Key Considerations:
-
Volatility: this compound is a volatile liquid, making it well-suited for GC analysis without the need for derivatization.
-
Thermal Stability: The compound must be thermally stable and not degrade at the temperatures used in the GC inlet and column.
-
Impurities: The choice of method will also depend on the nature of the expected impurities. Volatile impurities are readily analyzed by GC, while non-volatile or thermally labile impurities would necessitate an HPLC approach.
-
Detection: GC-FID offers excellent sensitivity for organic compounds, while HPLC with UV detection is suitable for compounds with a chromophore. For compounds lacking a strong chromophore, a Refractive Index Detector (RID) can be used in HPLC, though with lower sensitivity[2][3].
Experimental Protocols
Detailed methodologies for both a proposed HPLC and GC method are provided below. These protocols are based on established methods for similar carbonate compounds and can be used as a starting point for method development and validation[2][4].
Gas Chromatography (GC-FID) Method
This method is designed for the quantification of this compound and the separation of its potential volatile impurities.
Chromatographic Conditions:
| Parameter | Value |
| Instrument | Gas Chromatograph with FID |
| Column | Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1.0 µL |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 220 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Data Acquisition | Chromatographic data system |
Sample Preparation:
Accurately weigh approximately 100 mg of this compound and dissolve in a suitable solvent such as Dichloromethane or Acetonitrile to a final volume of 10 mL.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides an alternative for the analysis of this compound and is particularly useful for identifying non-volatile or thermally labile impurities.
Chromatographic Conditions:
| Parameter | Value |
| Instrument | HPLC system with UV Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm |
| Data Acquisition | Chromatographic data system |
Sample Preparation:
Accurately weigh approximately 100 mg of this compound and dissolve in the mobile phase to a final volume of 100 mL.
Method Validation
A comprehensive validation of the analytical methods should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities and degradation products. This is typically evaluated through forced degradation studies and by spiking the sample with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using a recovery study by spiking a placebo with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. The sample of this compound should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days
The stressed samples are then analyzed by the proposed HPLC and GC methods to demonstrate that the degradation products are well-separated from the main peak.
Data Presentation
The following tables summarize the expected performance characteristics of the validated HPLC and GC methods.
Table 1: System Suitability Parameters
| Parameter | GC-FID | HPLC-UV | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 3000 | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 1.0% | < 1.5% | ≤ 2.0% (for n=6) |
Table 2: Method Validation Summary
| Parameter | GC-FID | HPLC-UV | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | < 1.5% | < 2.0% | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% |
| LOD | ~0.01% | ~0.02% | Reportable |
| LOQ | ~0.03% | ~0.05% | Reportable |
Table 3: Potential Impurities of this compound and their Proposed Analytical Method
Based on a supplier's technical data sheet, the following impurities may be present and can be monitored by GC[1].
| Impurity | Proposed Analytical Method |
| Isopropyl alcohol | GC-FID |
| 1-Chloroethyl ethyl carbonate | GC-FID |
| Di-isopropyl carbonate | GC-FID |
| Isopropyl vinyl carbonate | GC-FID |
Visualization of Workflows
The following diagrams illustrate the logical flow of the method validation process and a comparison of the decision-making process for selecting between HPLC and GC.
Caption: Workflow for the validation of an analytical method.
Caption: Decision tree for selecting between HPLC and GC.
Conclusion
Both GC and HPLC are powerful techniques for the purity assessment of this compound. Due to the volatile nature of the analyte and its known process impurities, a validated GC-FID method is often the more direct and preferred approach. However, a robust HPLC-UV method serves as a valuable alternative, particularly for the analysis of potential non-volatile degradation products that may be identified during forced degradation studies. The choice of the most appropriate method should be based on a thorough understanding of the sample and the specific analytical requirements of the drug development process. The detailed protocols and validation guidelines presented here provide a solid foundation for establishing a reliable and accurate method for ensuring the quality of this compound.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 1-Chloroethyl Isopropyl Carbonate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of spectroscopic methods for the structural elucidation of 1-Chloroethyl Isopropyl Carbonate, a key intermediate in various synthetic pathways. We present a detailed examination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside alternative analytical techniques, supported by predicted data and experimental protocols.
The precise molecular structure of this compound (C₆H₁₁ClO₃) is critical for its intended applications, ranging from a reactive intermediate in the synthesis of active pharmaceutical ingredients (APIs) to its use in the development of agrochemicals.[1] Spectroscopic analysis provides a powerful toolkit for probing the intricate arrangement of atoms within this molecule, ensuring its identity and purity.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is paramount for the comprehensive structural confirmation of this compound. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to a definitive assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.4 | Quartet (q) | 1H | -O-CH(Cl)-CH₃ |
| ~4.9 | Septet (sept) | 1H | -O-CH(CH₃)₂ |
| ~1.8 | Doublet (d) | 3H | -O-CH(Cl)-CH₃ |
| ~1.3 | Doublet (d) | 6H | -O-CH(CH₃)₂ |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~153 | C=O (Carbonyl) |
| ~85 | -O-CH(Cl)-CH₃ |
| ~73 | -O-CH(CH₃)₂ |
| ~25 | -O-CH(Cl)-CH₃ |
| ~21 | -O-CH(CH₃)₂ |
The predicted chemical shifts and coupling patterns are highly characteristic. The quartet at ~6.4 ppm and the doublet at ~1.8 ppm are indicative of the chloroethyl group, while the septet at ~4.9 ppm and the doublet at ~1.3 ppm confirm the presence of the isopropyl group. The downfield shift of the methine proton in the chloroethyl group is a direct consequence of the electronegative chlorine and oxygen atoms.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorptions characteristic of the carbonate and alkyl halide functionalities.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 | Strong | C=O stretch (carbonate) |
| ~1260 | Strong | C-O stretch (carbonate) |
| ~750 | Medium-Strong | C-Cl stretch |
| 2980-2850 | Medium | C-H stretch (alkane) |
The most prominent peak in the IR spectrum will be the strong carbonyl stretch around 1750 cm⁻¹, a hallmark of the carbonate group. The presence of a strong C-O stretching band and a C-Cl stretching band further corroborates the proposed structure.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. For this compound (Molecular Weight: 166.60 g/mol ), the mass spectrum would exhibit a molecular ion peak and characteristic fragment ions.
Predicted Mass Spectrometry Fragmentation:
| m/z | Proposed Fragment |
| 166/168 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 151/153 | [M - CH₃]⁺ |
| 123/125 | [M - C₃H₇]⁺ |
| 107 | [M - OCH(CH₃)₂]⁺ |
| 63/65 | [CH(Cl)CH₃]⁺ |
| 43 | [CH(CH₃)₂]⁺ |
The presence of the M and M+2 peaks in a roughly 3:1 ratio is a definitive indicator of a chlorine atom in the molecule. The fragmentation pattern, showing the loss of the isopropyl and chloroethyl groups, provides further evidence for the connectivity of the molecule.
Alternative and Complementary Analytical Techniques
While spectroscopic methods are primary tools for structural elucidation, other analytical techniques can provide valuable confirmatory data, particularly regarding purity and for comparison against a known standard.
Comparison of Analytical Techniques:
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase. | Purity, retention time for comparison with a standard. | High resolution, quantitative analysis.[2] | Does not provide direct structural information. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Purity, retention time, can be coupled with MS for identification.[3] | High sensitivity for volatile compounds.[3] | Requires the analyte to be thermally stable and volatile. |
| Elemental Analysis | Combustion of the sample to determine the percentage composition of elements (C, H, Cl). | Confirms the empirical and molecular formula. | Provides fundamental compositional data. | Does not provide information on the connectivity of atoms. |
These chromatographic techniques are particularly useful for quality control and for confirming that a synthesized product matches a reference standard. Elemental analysis provides the fundamental building blocks of the molecule, confirming the molecular formula derived from mass spectrometry.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (approx. 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy: A thin film of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): A dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source. The mass spectrum is recorded over a suitable m/z range.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized batch of this compound.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
References
comparing different synthesis routes for 1-Chloroethyl Isopropyl Carbonate efficiency
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 1-Chloroethyl isopropyl carbonate is a valuable reagent, notably utilized in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of different synthetic routes to this carbonate, focusing on efficiency, safety, and operational complexity. The information presented is supported by available experimental data to aid in the selection of the most suitable method for specific research and development needs.
Executive Summary
The synthesis of this compound is predominantly achieved through a two-step process. This involves the initial formation of 1-chloroethyl chloroformate, which is subsequently reacted with isopropanol (B130326). Alternatives to this primary route include a one-pot synthesis and a pathway involving the free-radical chlorination of ethyl chloroformate. This guide will delve into the specifics of each of these routes, presenting a comparative analysis of their efficiencies and procedural requirements.
Comparison of Synthesis Routes
The selection of a synthetic route is often a trade-off between yield, safety, and the number of operational steps. The following table summarizes the key quantitative data for the different approaches to synthesizing this compound.
| Synthesis Route | Key Steps | Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: Two-Step Synthesis via Phosgene (B1210022)/Equivalents | 1. Synthesis of 1-Chloroethyl Chloroformate2. Reaction with Isopropanol | Acetaldehyde (B116499), Phosgene/Diphosgene/Triphosgene (B27547), Isopropanol, Pyridine (B92270) | ~84% (overall) | High yields, well-documented procedures | Use of highly toxic phosgene or its derivatives, two distinct reaction stages |
| Route 2: Proposed One-Pot Synthesis | Simultaneous reaction | Isopropanol, Acetaldehyde, Triphosgene, Pyridine | Not reported | Potentially more efficient (fewer steps), reduced waste | Requires significant process optimization, potential for side reactions |
| Route 3: Synthesis via Free-Radical Chlorination | 1. Chlorination of Ethyl Chloroformate2. Reaction with Isopropanol | Ethyl Chloroformate, Chlorine, Isopropanol, Pyridine | Variable, generally lower selectivity | Avoids the use of phosgene | Low selectivity in the chlorination step, formation of multiple isomers |
Detailed Experimental Protocols
Route 1: Two-Step Synthesis via Phosgene/Equivalents
This is the most established and high-yielding method.
Step 1: Synthesis of 1-Chloroethyl Chloroformate
-
Using Phosgene: Acetaldehyde is reacted with phosgene in the presence of a catalyst, such as benzyltributylammonium chloride, followed by distillation. This method can achieve a yield of up to 96%.[1]
-
Using Diphosgene or Triphosgene: As safer alternatives to the highly toxic phosgene gas, diphosgene (a liquid) and triphosgene (a solid) can be used.[2] For instance, reacting acetaldehyde and triphosgene in the presence of a catalyst like pyridine can produce 1-chloroethyl chloroformate with a yield of 96.3%.[1] The reaction is typically maintained at a temperature between 20°C and 25°C for 2 hours.[1]
Step 2: Synthesis of this compound
To a solution of 2-propanol (isopropanol) and pyridine, pre-cooled in a dry-ice/acetone bath, 1-chloroethyl chloroformate is slowly added. The resulting mixture is allowed to warm to 25°C overnight with stirring. After workup, which includes washing with brine and drying over sodium sulfate, this compound is obtained as a pink/orange oil with a yield of 88%.[3]
Route 2: Proposed One-Pot Synthesis
While not explicitly detailed in the literature for this specific product, a one-pot synthesis is a theoretically plausible and potentially more efficient route. This would involve the simultaneous or sequential addition of isopropanol, acetaldehyde, and a phosgene equivalent (triphosgene being the most practical for laboratory scale) in the presence of a base like pyridine.
Conceptual Protocol:
A solution of isopropanol and pyridine in a suitable solvent would be cooled. Triphosgene would be added, followed by the slow addition of acetaldehyde. The reaction would likely require careful temperature control to manage the exothermic reaction and minimize side-product formation. While this approach could reduce reaction time and waste, significant optimization would be required to achieve high yields and purity.
Route 3: Synthesis via Free-Radical Chlorination
This route avoids the use of phosgene and its direct derivatives.
Step 1: Synthesis of 1-Chloroethyl Chloroformate
Ethyl chloroformate is chlorinated in the rectifying zone of a distillation reactor to produce a mixture of 1-chloroethyl chloroformate and 2-chloroethyl chloroformate.[4] The molar ratio of the desired 1-chloroethyl chloroformate to the 2-chloro isomer can range from 0.5:1 to 2:1.[4] This lack of selectivity is a significant drawback of this method.
Step 2: Reaction with Isopropanol
The subsequent reaction of the isomeric mixture with isopropanol would proceed as in Route 1, but would result in a mixture of isomeric carbonate products, necessitating a challenging purification step.
Visualizing the Synthesis Pathways
To better understand the flow of these synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Overview of the three main synthesis routes for this compound.
Caption: Experimental workflow for the two-step synthesis of this compound.
Conclusion
For the synthesis of this compound, the two-step approach starting with the formation of 1-chloroethyl chloroformate from acetaldehyde and a phosgene equivalent, followed by reaction with isopropanol, offers the highest reported yields and is well-documented. The use of triphosgene as a solid, safer alternative to phosgene gas is a significant advantage for laboratory-scale synthesis.
The proposed one-pot synthesis presents an intriguing possibility for process intensification, although it would require dedicated research to establish its feasibility and efficiency. The route involving free-radical chlorination of ethyl chloroformate is hampered by poor selectivity, making it a less desirable option for obtaining a pure product.
Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher, balancing the need for high yield and purity with safety considerations and available resources.
References
- 1. 1-Chloroethyl chloroformate synthesis - chemicalbook [chemicalbook.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. US5298646A - Synthesis of monochloroethyl chloroformates by free radical initiated chlorination of ethyl chloroformate - Google Patents [patents.google.com]
A Comparative Guide to Prodrug Synthesis: Exploring Alternatives to 1-Chloroethyl Isopropyl Carbonate
For researchers and drug development professionals, the selection of an appropriate reagent to create a prodrug is a critical step in optimizing a drug candidate's pharmacokinetic and pharmacodynamic properties. 1-Chloroethyl Isopropyl Carbonate has been a reagent of interest in this field. This guide provides an objective comparison of alternative reagents, supported by experimental data, to aid in the selection of the most suitable activating group for a given parent drug.
This guide delves into a comparative analysis of various reagents used in prodrug synthesis, with a focus on alternatives to this compound. The performance of these alternatives is evaluated based on synthetic yields, prodrug stability under various physiological conditions, and the kinetics of drug release.
Comparison of Key Prodrug Activating Reagents
The following table summarizes the performance of different classes of reagents used to synthesize prodrugs, providing a comparative overview of their synthetic efficiency and the characteristics of the resulting prodrugs.
| Reagent Class | Example Reagent | Parent Drug Functional Group | Typical Yield | Prodrug Stability | Cleavage Mechanism | Key Considerations |
| 1-Chloroalkyl Carbonates | This compound | Amine, Hydroxyl | Moderate to High | Variable, susceptible to esterase-mediated hydrolysis. | Enzymatic (Esterases) | Well-established, but stability can be a concern. |
| Acyloxyalkyl Halides | Pivaloyloxymethyl chloride (POM-Cl) | Carboxylic Acid, Amine | High | Generally stable, cleavage rate can be tuned by the acyl group. | Enzymatic (Esterases) | Widely used, offers tunable release rates. Potential for formaldehyde (B43269) release from some derivatives. |
| Alkoxycarbonyloxymethyl (AOCOM) Halides | Alkoxycarbonyloxymethyl iodide | Hydroxyl | High | Good stability, can be designed for pH-sensitive or enzymatic cleavage. | Enzymatic or pH-triggered | Versatile, allows for tailored release mechanisms. |
| Carbamate-based Reagents | N,N'-Disuccinimidyl carbonate (DSC) | Amine, Hydroxyl | High | Generally more stable than esters. | Enzymatic (Esterases, Amidases) | Produces more stable linkages compared to carbonates. |
| Reductively Cleavable Linkers | Quinone-based reagents | Hydroxyl | Moderate to High | Stable in circulation, cleaved in reducing environments. | Reductive cleavage (e.g., by glutathione) | Suitable for targeting reductive environments like tumors. |
In-Depth Analysis of Alternative Reagents
Acyloxyalkyl Halides: The Tunable Workhorse
Acyloxyalkyl halides, such as pivaloyloxymethyl chloride (POM-Cl), are a widely used class of reagents for creating prodrugs of molecules containing carboxylic acid and amine functionalities. The resulting acyloxyalkyl esters are typically stable in aqueous solution but are readily cleaved by ubiquitous esterase enzymes in the body to release the active drug.
A key advantage of this class of reagents is the ability to tune the rate of hydrolysis by modifying the steric and electronic properties of the acyl group. For instance, bulkier acyl groups like pivaloyl can lead to slower, more sustained release of the parent drug.
Case Study: Adefovir (B194249) Dipivoxil Adefovir dipivoxil is an antiviral prodrug of adefovir, synthesized using pivaloyloxymethyl chloride. This modification enhances the oral bioavailability of the parent drug. The synthesis involves the reaction of adefovir with chloromethyl pivalate (B1233124) in the presence of a base.
Alkoxycarbonyloxymethyl (AOCOM) Halides: Versatility in Release Mechanisms
Alkoxycarbonyloxymethyl (AOCOM) halides offer a versatile platform for prodrug design. The resulting AOCOM ethers can be engineered for either enzymatic or pH-triggered cleavage. This flexibility allows for the development of prodrugs with controlled release profiles tailored to specific physiological environments.
Carbamate-based Reagents: Enhanced Stability
Carbamate-based prodrugs are generally more stable towards chemical and enzymatic hydrolysis compared to their carbonate counterparts.[1] This enhanced stability can be advantageous for drugs that require a longer duration of action or need to bypass enzymatic degradation in the upper gastrointestinal tract. Reagents like N,N'-disuccinimidyl carbonate (DSC) are efficient for the formation of carbamate (B1207046) linkages with amine and hydroxyl groups.
Case Study: Bambuterol Bambuterol is a long-acting beta-adrenoceptor agonist and a prodrug of terbutaline. It is a bis-N,N-dimethylcarbamate of terbutaline. The carbamate linkages are slowly hydrolyzed in the body by plasma cholinesterase to release the active drug, terbutaline, providing a prolonged bronchodilator effect.[2][3] This slow hydrolysis contributes to its once-daily dosing regimen.
Reductively Cleavable Linkers: Targeting Specific Environments
For targeted drug delivery, particularly in oncology, linkers that are cleaved under specific physiological conditions are of great interest. Reductively cleavable linkers, such as those based on quinone chemistry, are designed to be stable in the bloodstream but are rapidly cleaved in the reducing environment of tumor cells, which have higher concentrations of glutathione.
A recent study demonstrated the design and synthesis of carbonate-linked halogenated phenazine-quinone prodrugs. These prodrugs were stable and showed rapid release of the active agent upon treatment with a reducing agent.[4][5]
Experimental Protocols
General Procedure for Acyloxyalkyl Ester Prodrug Synthesis (e.g., Adefovir Dipivoxil)
-
Reaction Setup: Dissolve the parent drug (e.g., adefovir) in a suitable organic solvent (e.g., N,N-dimethylformamide).
-
Base Addition: Add a suitable base (e.g., triethylamine (B128534) or potassium carbonate) to the solution.
-
Reagent Addition: Add the acyloxyalkyl halide (e.g., chloromethyl pivalate) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or elevated temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, quench the reaction, extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired acyloxyalkyl ester prodrug.
General Procedure for Carbamate Prodrug Synthesis (e.g., Bambuterol)
-
Reaction Setup: Dissolve the parent drug containing a hydroxyl or amine group (e.g., terbutaline) in an appropriate solvent (e.g., dichloromethane).
-
Base Addition: Add a non-nucleophilic base, such as pyridine (B92270) or triethylamine.
-
Reagent Addition: Add the carbamoyl (B1232498) chloride (e.g., dimethylcarbamoyl chloride) dropwise to the cooled solution.
-
Reaction and Purification: Allow the reaction to proceed to completion, followed by standard aqueous work-up and purification by chromatography or crystallization to yield the carbamate prodrug.
In Vitro Prodrug Evaluation
Chemical Stability Assessment
-
Buffer Preparation: Prepare buffer solutions at various pH values (e.g., 1.2, 6.8, and 7.4) to simulate different physiological environments.
-
Incubation: Dissolve the prodrug in each buffer solution and incubate at 37°C.
-
Sampling and Analysis: At predetermined time points, withdraw aliquots and analyze the concentration of the remaining prodrug and the released parent drug by HPLC.
-
Data Analysis: Determine the half-life (t½) of the prodrug at each pH to assess its chemical stability.[6][7]
Enzymatic Stability Assessment
-
Incubation Medium: Prepare a solution containing a relevant enzyme (e.g., porcine liver esterase or human plasma).
-
Incubation: Add the prodrug to the enzyme solution and incubate at 37°C.
-
Analysis: Monitor the disappearance of the prodrug and the appearance of the parent drug over time using HPLC.
-
Data Analysis: Calculate the half-life of the prodrug in the presence of the enzyme to determine its susceptibility to enzymatic cleavage.[6][8][9]
Visualizing Prodrug Activation Pathways
The following diagrams illustrate the general mechanisms of prodrug activation for different linker types.
Caption: General mechanisms of prodrug activation.
Experimental Workflow for Prodrug Candidate Selection
The selection of an optimal prodrug candidate involves a systematic evaluation of its synthesis, stability, and drug release characteristics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]
- 4. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of acyloxyalkyl esters as dermal prodrugs of ketoprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Reactivity of 1-Chloroethyl Isopropyl Carbonate: A Comparative Guide to Kinetic Analysis
For Immediate Release
A comprehensive understanding of reaction kinetics is paramount for researchers, scientists, and drug development professionals in optimizing chemical processes and ensuring product stability. While direct kinetic studies on 1-Chloroethyl Isopropyl Carbonate are not extensively documented in publicly available literature, a comparative analysis of structurally similar compounds can provide valuable insights into its expected reactivity. This guide offers a comparative overview of the kinetic analysis of reactions involving analogous haloalkyl carbonates and chloroformates, presenting experimental data and detailed protocols to inform future research.
Comparative Kinetic Data of Structurally Related Carbonates
The reactivity of haloalkyl carbonates is significantly influenced by the structure of the alkyl group and the nature of the leaving group. For compounds like this compound, solvolysis is a key reaction pathway. This process can proceed through different mechanisms, primarily a bimolecular addition-elimination pathway or a unimolecular ionization pathway. The dominant mechanism is highly dependent on the solvent's properties, specifically its nucleophilicity and ionizing power.
To contextualize the potential reactivity of this compound, we can examine kinetic data from related compounds such as isobutyl chloroformate and 1-adamantyl chlorothioformate. The solvolysis of primary alkyl chloroformates, which are structurally analogous to this compound, generally proceeds through a bimolecular addition-elimination mechanism in most common solvents[1].
| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| Isobutyl Chloroformate | 80% Ethanol | 40.0 | 1.35 x 10⁻⁵ | [2] |
| Isobutyl Chloroformate | 97% TFE | 40.0 | 1.15 x 10⁻³ | [2] |
| 1-Adamantyl Chlorothioformate | 100% Ethanol | 25.0 | 1.33 x 10⁻⁴ | [3][4] |
| 1-Adamantyl Chlorothioformate | 97% TFE | 25.0 | 2.54 x 10⁻² | [3][4] |
TFE = 2,2,2-Trifluoroethanol
The data clearly indicates that the rate of solvolysis is highly sensitive to the solvent environment. For instance, the rate for isobutyl chloroformate is significantly faster in the highly ionizing, weakly nucleophilic 97% TFE as compared to 80% ethanol. This suggests a shift towards a more unimolecular, ionization-driven mechanism in TFE[1][2].
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics requires meticulous experimental design and execution. The following are detailed methodologies for key experiments applicable to the study of the solvolysis of compounds like this compound.
Method 1: Titrimetric Determination of Solvolysis Rate
This method follows the progress of the reaction by quantifying the amount of acid produced over time.
Procedure:
-
Solution Preparation: Prepare a stock solution of the haloalkyl carbonate (e.g., 0.1 M) in a dry, inert solvent (e.g., anhydrous acetone).
-
Reaction Initiation: Thermostat the desired solvent (e.g., a specific ethanol-water mixture) to the target reaction temperature (e.g., 25.0 ± 0.1 °C) in a reaction vessel equipped with a magnetic stirrer.
-
Inject a small, precise volume of the haloalkyl carbonate stock solution into the stirred solvent to initiate the reaction. Start a timer immediately.
-
Aliquoting and Quenching: At predetermined time intervals, withdraw an aliquot (e.g., 5.00 mL) of the reaction mixture and immediately quench the reaction by adding it to a flask containing a cold, immiscible solvent (e.g., diethyl ether) to halt the solvolysis.
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) to the quenched aliquot and titrate the liberated acid with a standardized solution of sodium hydroxide (B78521) (e.g., 0.01 M) until the endpoint is reached.
-
Data Analysis: The concentration of the haloalkyl carbonate remaining at each time point can be calculated from the amount of acid produced. The first-order rate constant (k) is then determined from the slope of a plot of ln([Substrate]t/[Substrate]₀) versus time.
Method 2: Conductometric Determination of Solvolysis Rate
This technique is suitable for reactions that produce ions, leading to a change in the electrical conductivity of the solution.
Procedure:
-
Apparatus Setup: Place a known volume of the desired solvent in a thermostatted conductivity cell.
-
Reaction Initiation: Inject a small, precise amount of the haloalkyl carbonate into the cell with vigorous stirring to ensure rapid mixing.
-
Conductivity Measurement: Monitor the change in conductivity of the solution over time using a calibrated conductometer.
-
Data Analysis: The first-order rate constant (k) can be determined by fitting the conductivity-time data to the appropriate integrated rate law for a first-order reaction. The final conductivity value (at "infinite" time) can be measured after the reaction has gone to completion or estimated from the kinetic data.
Visualization of Experimental Workflow and Reaction Pathways
To aid in the conceptualization of the kinetic analysis process, the following diagrams illustrate a typical experimental workflow and the competing solvolysis mechanisms.
Caption: A generalized workflow for the kinetic analysis of a solvolysis reaction.
References
- 1. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]
- 2. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of 1-Chloroethyl Isopropyl Carbonate and Chloromethyl Isopropyl Carbonate for Prodrug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of prodrug design, the strategic selection of promoieties is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of parent drug molecules. Among the various strategies, the use of haloalkyl carbonates as transient linkers has gained considerable traction. This guide provides a detailed comparative study of two prominent members of this class: 1-Chloroethyl Isopropyl Carbonate and Chloromethyl Isopropyl Carbonate. These reagents are instrumental in the synthesis of widely used prodrugs, such as the antibiotic Cefpodoxime Proxetil and the antiviral Tenofovir Disoproxil Fumarate, respectively. This analysis delves into their chemical properties, synthesis, reactivity, and stability, supported by experimental data to aid researchers in making informed decisions for their drug development pipelines.
Chemical and Physical Properties
A fundamental comparison of the two carbonates begins with their intrinsic chemical and physical properties, which influence their handling, reactivity, and formulation characteristics.
| Property | This compound | Chloromethyl Isopropyl Carbonate |
| CAS Number | 98298-66-9[1] | 35180-01-9[2][3] |
| Molecular Formula | C₆H₁₁ClO₃[4][5] | C₅H₉ClO₃[2][6] |
| Molecular Weight | 166.60 g/mol [5] | 152.58 g/mol [2][6] |
| Appearance | Colorless to pale yellow liquid[4] | Clear, colorless to pale yellow liquid[2][6] |
| Density | ~1.09 - 1.114 g/cm³[5][7] | ~1.14 - 1.25 g/cm³[3] |
| Boiling Point | 70°C @ 15 mmHg[7] | 66°C @ 16 Torr[3][6] |
| Flash Point | ~55°C[7] | ~50°C[3] |
| Solubility | Soluble in common organic solvents; insoluble in water.[4] | Miscible with common organic solvents; insoluble in water.[2] |
| Purity (Typical) | ≥98.0% (GC)[5] | ≥98.0% (GC)[8] |
Synthesis and Manufacturing
Both carbonates are typically synthesized through the reaction of a corresponding chloroformate with isopropanol (B130326). However, the specific precursors and reaction conditions can vary, influencing yield and purity.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of 1-chloroethyl chloroformate with 2-propanol in the presence of a base like pyridine (B92270).[1][9]
Experimental Protocol: Synthesis of this compound [1][9]
-
Reaction Setup: A solution of 2-propanol (1.0 equivalent) and pyridine (1.2 equivalents) is prepared and cooled in a dry-ice/acetone bath.
-
Addition of Chloroformate: 1-Chloroethyl chloroformate (1.0 equivalent) is added slowly to the cooled solution.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed with brine.
-
Purification: The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Synthesis of Chloromethyl Isopropyl Carbonate
Several methods for the synthesis of chloromethyl isopropyl carbonate have been reported, often starting from dimethyl carbonate or chloromethyl chloroformate.[10] One patented method involves a two-step process from dimethyl carbonate.[11] Another approach reacts isopropyl chloroformate with paraformaldehyde.[12]
Experimental Protocol: Synthesis of Chloromethyl Isopropyl Carbonate (from Dimethyl Carbonate) [11]
-
Step 1: Synthesis of Dimethyl Monochlorocarbonate: Dimethyl carbonate is reacted with chlorine gas at 0-5°C in the presence of a photoinitiator. The product, dimethyl monochlorocarbonate, is obtained after purification by distillation.
-
Step 2: Transesterification: Dimethyl monochlorocarbonate (1.0 equivalent) is reacted with isopropanol (1.5 to 2.5 equivalents) at 70-100°C in the presence of a catalyst (e.g., p-toluenesulfonic acid). Methanol is continuously removed by distillation to drive the reaction to completion.
-
Purification: Excess isopropanol is removed by vacuum distillation, followed by vacuum distillation of the final product.
-
Reported Yield: Approximately 81-87%.[11]
Caption: Synthetic pathways for the two carbonates.
Comparative Reactivity and Stability
The key difference in the structure of the two compounds—the presence of a methyl group on the chloro-substituted carbon in this compound—has significant implications for their reactivity and stability.
Reactivity in Nucleophilic Substitution
Both compounds are effective alkylating agents, reacting with nucleophiles such as carboxylates, phosphonates, and alcohols via nucleophilic substitution at the carbon bearing the chlorine atom.[13]
-
This compound: The secondary nature of the chloroethyl group suggests that it can react via both S(_N)1 and S(_N)2 mechanisms. The presence of the adjacent methyl group can stabilize a potential carbocation intermediate, favoring an S(_N)1 pathway.[14][15][16]
-
Chloromethyl Isopropyl Carbonate: As a primary halide, it is more likely to react through an S(_N)2 mechanism, which is sensitive to steric hindrance.[6]
The relative rates of reaction will depend on the specific nucleophile, solvent, and reaction conditions. Generally, S(_N)1 reactions are favored by polar protic solvents, while S(_N)2 reactions are favored by polar aprotic solvents.
Hydrolytic Stability
The stability of these carbonates in aqueous environments is crucial for their application in prodrugs, which must remain intact until they reach their target. The hydrolysis of carbonate esters is pH-dependent, typically proceeding through acid-catalyzed, neutral, and base-catalyzed pathways.[13]
-
This compound: The potential for forming a more stable secondary carbocation intermediate could lead to a faster rate of hydrolysis, particularly under conditions that favor an S(_N)1-type mechanism.
-
Chloromethyl Isopropyl Carbonate: Its hydrolysis is expected to proceed more slowly via an S(_N)2 mechanism.
Application in Prodrug Development
The primary application of these carbonates is in the synthesis of prodrugs, where they form a labile ester linkage that is cleaved in vivo to release the active drug.
This compound in Cefpodoxime Proxetil
This compound is a key intermediate in the synthesis of Cefpodoxime Proxetil, an oral third-generation cephalosporin (B10832234) antibiotic.[1] The 1-(isopropoxycarbonyloxy)ethyl promoiety enhances the oral bioavailability of the parent drug, cefpodoxime. This promoiety is cleaved by esterases in the body to release the active antibiotic.
Chloromethyl Isopropyl Carbonate in Tenofovir Disoproxil Fumarate
Chloromethyl isopropyl carbonate is a critical building block for the synthesis of Tenofovir Disoproxil Fumarate, an antiviral medication used to treat HIV and Hepatitis B.[3][10] The (isopropoxycarbonyloxy)methyl promoieties are cleaved by esterases to release tenofovir, the active nucleotide reverse transcriptase inhibitor.[18]
Caption: General enzymatic activation of prodrugs.
Performance as Prodrug Linkers: A Comparative Perspective
The choice between a 1-acyloxyethyl (from 1-chloroethyl precursors) and an acyloxymethyl (from chloromethyl precursors) linker depends on the desired rate of drug release and the stability profile of the prodrug.
| Feature | 1-Acyloxyethyl Linker | Acyloxymethyl Linker |
| Precursor | This compound | Chloromethyl Isopropyl Carbonate |
| Chemical Stability | Generally lower | Generally higher[17] |
| Enzymatic Cleavage | Susceptible to esterase-mediated hydrolysis[19] | Susceptible to esterase-mediated hydrolysis[19] |
| Release Rate | Potentially faster due to lower stability | Potentially more controlled release |
| Application Example | Cefpodoxime Proxetil | Tenofovir Disoproxil Fumarate |
Studies on various ester-based prodrugs have shown that the rate of enzymatic hydrolysis can be modulated by the steric bulk of the promoiety.[20] While both linkers are cleaved by ubiquitous esterases, the subtle difference in their structure can lead to different pharmacokinetic profiles.[19]
Conclusion
Both this compound and Chloromethyl Isopropyl Carbonate are valuable reagents in the synthesis of clinically important prodrugs. The choice between them is a strategic one, dictated by the desired balance between chemical stability and the rate of enzymatic activation.
-
This compound provides a 1-acyloxyethyl linker that may lead to faster drug release due to its potentially lower chemical stability. This could be advantageous for drugs that require rapid onset of action.
-
Chloromethyl Isopropyl Carbonate forms a more stable acyloxymethyl linker, which may be preferable for achieving a more controlled and sustained release profile.
Ultimately, the optimal choice will depend on the specific properties of the parent drug and the therapeutic objectives. This guide provides a foundational comparison to assist researchers in navigating this critical decision in the drug development process. Further experimental studies directly comparing the hydrolysis and enzymatic cleavage rates of prodrugs derived from these two linkers under identical conditions would be highly valuable to the scientific community.
References
- 1. This compound | 98298-66-9 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Chloromethyl isopropyl carbonate | 35180-01-9 [chemicalbook.com]
- 4. framochem.com [framochem.com]
- 5. labproinc.com [labproinc.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound CAS 98298-66-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Chloromethyl Isopropyl Carbonate | CymitQuimica [cymitquimica.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. Chloromethyl isopropyl carbonate | 35180-01-9 [amp.chemicalbook.com]
- 11. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 12. CN104844459A - Chloromethyl isopropyl carbonate preparation method - Google Patents [patents.google.com]
- 13. Chloromethyl Isopropyl Carbonate | High-Purity Reagent [benchchem.com]
- 14. echemi.com [echemi.com]
- 15. Page loading... [wap.guidechem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 20. Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Bioavailability of Prodrugs Synthesized via 1-Chloroethyl Isopropyl Carbonate: A Comparative Guide
For researchers and scientists in drug development, enhancing the oral bioavailability of promising drug candidates is a critical challenge. The use of prodrug strategies, particularly with linkers like 1-chloroethyl isopropyl carbonate, represents a significant avenue of exploration. This guide provides an objective comparison of the performance of such prodrugs, supported by experimental data and detailed methodologies, to aid in the assessment of this approach.
Enhancing Oral Bioavailability: A Comparative Look
The primary goal of employing a 1-chloroethyl carbonate linker is to transiently modify the physicochemical properties of a parent drug, often to increase its lipophilicity and facilitate absorption across the gastrointestinal tract. To illustrate the potential of this strategy, this guide presents a comparative analysis of the pharmacokinetic profiles of a parent drug and its hypothetical prodrug synthesized using this compound.
Table 1: Comparative Pharmacokinetic Parameters of Tenofovir (B777) Prodrugs
| Parameter | Tenofovir Disoproxil Fumarate (B1241708) (TDF) | Tenofovir Alafenamide (TAF) |
| Dose | 300 mg | 10 mg or 25 mg |
| Tenofovir Plasma Cmax | Higher | 91% Lower than TDF |
| Intracellular Tenofovir-DP Cmax | Lower | 6.5-fold Higher than TDF |
| Oral Bioavailability of Tenofovir | ~25% (fasting) to 39% (with high-fat meal) | High, with more efficient delivery into target cells |
| Primary Site of Conversion | Plasma | Intracellular (lymphocytes and hepatocytes) |
| Key Metabolizing Enzyme | Plasma esterases | Cathepsin A |
Source: Adapted from scientific literature.[1][2][3]
This comparison highlights how different prodrug strategies can dramatically alter the pharmacokinetic profile of a parent drug, leading to variations in plasma exposure, intracellular concentration of the active metabolite, and ultimately, therapeutic efficacy and safety.
Experimental Protocols for Bioavailability Assessment
To rigorously assess the bioavailability of a novel prodrug, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Plasma Stability Assay
This assay determines the stability of the prodrug in plasma, providing insights into its conversion rate and potential for premature degradation before reaching the target site.[4][5][6][7]
Protocol:
-
Preparation: A stock solution of the test prodrug is prepared in a suitable solvent like DMSO.
-
Incubation: The prodrug is incubated with plasma (e.g., human, rat) at 37°C in a 96-well plate.[8]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[6]
-
Reaction Termination: The reaction is stopped by adding a quenching solution, typically acetonitrile (B52724) containing an internal standard.[8]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the prodrug.[6]
-
Data Analysis: The percentage of the remaining parent compound is plotted against time to determine the half-life (t½) of the prodrug in plasma.
In Vivo Pharmacokinetic Study in Rats
This study provides crucial data on the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and the liberated parent drug in a living organism.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[9] Animals are often cannulated (e.g., jugular vein) for serial blood sampling.[10]
-
Dosing: The prodrug is administered orally via gavage. A separate group receives an intravenous (IV) administration of the parent drug to determine absolute bioavailability.[11]
-
Blood Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant and an enzyme inhibitor to prevent ex vivo degradation of the prodrug.[9]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[9]
-
Bioanalysis: The concentrations of the prodrug and the parent drug in plasma samples are quantified using a validated LC-MS/MS method.[12][13][14][15]
-
Pharmacokinetic Analysis: Key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (F%) are calculated using appropriate software.
Visualizing the Pathways
To better understand the processes involved in prodrug activation and bioavailability assessment, the following diagrams illustrate key workflows and relationships.
References
- 1. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Plasma Stability Assay - Enamine [enamine.net]
- 8. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. benchchem.com [benchchem.com]
- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies [bio-protocol.org]
- 12. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Validated LC-MS/MS method for the simultaneous determination of rotigotine and its prodrug in rat plasma and an application to pharmacokinetics and biological conversion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated LC-MS-MS method for the determination of prodrug of ginkgolide B in rat plasma and brain: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
economic analysis of using 1-Chloroethyl Isopropyl Carbonate in pharmaceutical manufacturing
An Economic Analysis of 1-Chloroethyl Isopropyl Carbonate in Pharmaceutical Manufacturing: A Comparative Guide
Introduction
This compound is a key chemical intermediate used in the pharmaceutical industry, primarily in the synthesis of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to produce an active drug. This approach is often used to improve the bioavailability, stability, or other pharmacokinetic properties of a drug. A prominent application of this compound is in the manufacture of Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF), a widely used antiretroviral medication for the treatment of HIV/AIDS and hepatitis B.[1][2][3] This guide provides an economic analysis of the use of this compound in this context and offers a comparative overview of alternative prodrug strategies.
Economic Analysis of this compound in Tenofovir Disoproxil Fumarate (TDF) Manufacturing
The economic viability of using this compound in the large-scale manufacturing of TDF is influenced by several factors, including the cost of raw materials, reaction yields, process efficiency, and the control of impurities. The synthesis of TDF is a multi-step process, and optimizations at each stage can have a significant impact on the final cost of the active pharmaceutical ingredient (API).
The overall synthesis of TDF can be summarized in three main stages:
-
Synthesis of the core intermediate, (R)-9-(2-hydroxypropyl)adenine (HPA).
-
Phosphonylation of HPA to produce Tenofovir.
-
Esterification of Tenofovir with a carbonate moiety, such as that provided by chloromethyl isopropyl carbonate, to yield Tenofovir Disoproxil, which is then converted to the fumarate salt.[1][2]
Process improvements have been a key driver in reducing the manufacturing cost of TDF. For instance, optimizations in the reaction conditions and work-up procedures have led to a significant increase in the overall yield from approximately 13% to 24.3%.[1] Such an increase in yield directly translates to lower raw material consumption per kilogram of the final product, reduced waste generation, and better utilization of manufacturing capacity, all of which contribute to a lower cost of goods.
The control of impurities is another critical economic factor. The synthesis of TDF can generate several impurities, including regioisomers and by-products from side reactions.[1][4] The presence of these impurities necessitates additional purification steps, which can be costly in terms of solvent usage, energy consumption, and potential loss of product. Process optimization studies have focused on minimizing the formation of these impurities, thereby simplifying the purification process and improving the overall economic efficiency.[1]
Data Presentation: Impact of Process Optimization on TDF Synthesis Yield
| Process Stage | Initial Overall Yield | Optimized Overall Yield | Key Optimization Factors | Economic Impact |
| TDF Synthesis | ~13%[1] | 24.3%[1] | Telescoped process, use of quaternary ammonium (B1175870) salt, nonaqueous workup.[1] | Significant reduction in cost of goods, increased manufacturing throughput. |
Experimental Workflow for TDF Synthesis using Chloromethyl Isopropyl Carbonate
The following diagram illustrates a typical workflow for the final stages of TDF synthesis, where Tenofovir is esterified using chloromethyl isopropyl carbonate.
Caption: Workflow for the synthesis of Tenofovir Disoproxil Fumarate.
Comparative Analysis with Alternative Prodrug Strategies
While this compound is a well-established reagent for TDF synthesis, other prodrug strategies exist for phosphonate (B1237965) drugs. A direct economic comparison is challenging due to the lack of publicly available, detailed cost data for alternative industrial processes. However, a qualitative comparison based on chemical properties and general performance can be made.
Alternatives to the bis(isopropyloxycarbonyloxymethyl) or "disoproxil" moiety include other ester-based prodrugs, such as pivaloyloxymethyl (POM) esters, and amide-based prodrugs (phosphonamidates).[5][6][7] The choice of prodrug linker can influence stability, bioavailability, and the metabolic profile of the drug. For example, some ester-based prodrugs can release byproducts upon hydrolysis that may have their own physiological effects.[8]
Carbamate linkers are another class of prodrug moieties that have been explored.[9][10][11] Generally, carbonates are reported to be more stable than esters but less stable than amides.[10] The rate of hydrolysis, which is crucial for the timely release of the active drug, can be tuned by modifying the chemical structure of the linker.
Data Presentation: Qualitative Comparison of Prodrug Linkers for Phosphonates
| Linker Type | Example Moiety | Key Advantages | Potential Disadvantages |
| Carbonate | Isopropyloxycarbonyloxymethyl (as in TDF) | Good balance of stability and lability for oral bioavailability.[3][8] | Can be susceptible to hydrolysis, impacting shelf-life.[1] |
| Carbamate | Various | Generally more stable than carbonates, potentially allowing for more controlled drug release.[10][11] | May have different enzymatic cleavage profiles. |
| Acyloxyalkyl Ester | Pivaloyloxymethyl (POM) | Well-established prodrug strategy. | Release of pivalic acid can have metabolic consequences.[8] |
| S-acyl-2-thioethyl (SATE) Ester | bis(tBu-SATE) | Increased stability in plasma compared to some other esters.[5] | Synthesis can be more complex. |
| Amidate/Phosphonamidate | ProTides (e.g., in Sofosbuvir) | Can offer targeted delivery and efficient intracellular release of the active drug.[7][12] | Synthesis can be complex and may introduce stereoisomers.[7] |
Logical Relationships in Prodrug Design
The selection of a prodrug strategy involves a multi-faceted decision-making process, balancing chemical, biological, and economic factors.
Caption: Key considerations in the design and selection of a prodrug strategy.
Experimental Protocols
Summarized Protocol for the Esterification of Tenofovir to Tenofovir Disoproxil
The following is a generalized summary of the experimental protocol for the esterification step in TDF synthesis, based on information from published literature.[1][2][13]
-
Reaction Setup: Anhydrous Tenofovir is charged into a reactor with a suitable solvent, such as N-methylpyrrolidone.
-
Addition of Reagents: A base, typically triethylamine, is added to the mixture. Chloromethyl isopropyl carbonate is then added, often at a controlled temperature to manage the exothermic reaction. In some optimized processes, a phase transfer catalyst like tetrabutylammonium (B224687) bromide may also be added to improve the reaction rate and yield.[13]
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 50-60°C) and maintained for several hours until the reaction is complete, as monitored by techniques like High-Performance Liquid Chromatography (HPLC).[1]
-
Workup: The reaction mixture is cooled, and a workup procedure is followed to remove unreacted reagents and byproducts. This may involve filtration and extraction with a suitable solvent like dichloromethane.
-
Salt Formation and Purification: The crude Tenofovir Disoproxil is then dissolved in a solvent such as isopropyl alcohol, and fumaric acid is added to form the fumarate salt. The final product, Tenofovir Disoproxil Fumarate, is then isolated by crystallization, filtered, washed, and dried.[1]
Conclusion
This compound remains a critical component in the cost-effective manufacturing of Tenofovir Disoproxil Fumarate. The economic viability of its use is heavily dependent on process optimizations that maximize reaction yields and minimize the formation of impurities, thereby reducing the costs associated with raw materials and purification. While alternative prodrug strategies exist and offer different chemical and biological properties, the widespread and long-term use of the "disoproxil" moiety in TDF suggests a well-established and economically sound manufacturing process. For a direct competitor to this compound to emerge for this specific application, it would need to offer significant advantages in terms of cost, efficiency, or the performance of the final drug product. Future research and process development may lead to such alternatives, but currently, the focus remains on optimizing the existing, proven synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN101870713A - Industrial production process for tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 6. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2'-carbamate-linked and 2'-carbonate-linked prodrugs of paclitaxel: selective activation by the tumor-associated protease plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonate and Carbamate Prodrugs [ebrary.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
